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  • Product: 5-Amino-4-hydroxyquinazoline
  • CAS: 135106-40-0

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 5-Amino-4-hydroxyquinazoline

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Amino-4-hydroxyquinazoline (also known as 5-amino-4(3H)-quinazolinone). [1] CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Amino-4-hydroxyquinazoline (also known as 5-amino-4(3H)-quinazolinone).

[1]

CAS Registry Number: 135106-40-0 Chemical Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol [1][2]

Executive Summary

5-Amino-4-hydroxyquinazoline is a bicyclic heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and PARP inhibitors.[1] While often nomenclatured as the "hydroxy" tautomer, it exists predominantly in the solid state and neutral solution as 5-amino-4(3H)-quinazolinone .[1]

Its solubility profile is characterized by high lattice energy due to strong intermolecular hydrogen bonding and a specific intramolecular "peri-interaction" between the 5-amino group and the 4-carbonyl oxygen.[1] This results in poor aqueous solubility at neutral pH, necessitating pH manipulation or the use of polar aprotic solvents (DMSO, DMF) for effective solubilization in drug discovery workflows.

Physicochemical Profile & Tautomerism

Tautomeric Equilibrium

Understanding the tautomerism is critical for predicting solubility behavior. The compound exists in an equilibrium between the enol (hydroxy) and keto (oxo) forms.

  • Solid State: Exclusively the Oxo (Lactam) form [4(3H)-quinazolinone].

  • Solution: Predominantly the Oxo form in polar solvents (DMSO, H₂O). The Hydroxy form becomes relevant only under specific catalytic conditions or high pH.

Structural Insight (The Peri-Effect): Unlike the 6-, 7-, or 8-amino isomers, the 5-amino substituent forms a stable intramolecular hydrogen bond with the C4-carbonyl oxygen (N-H[1]···O=C).

  • Consequence: This "locks" the conformation, reducing the polarity of the carbonyl group and lowering the molecule's ability to accept hydrogen bonds from water molecules. This generally decreases aqueous solubility compared to the 6-amino isomer.[1]

Calculated Physicochemical Properties

Values are consensus estimates based on structural analogues (4-hydroxyquinazoline) and QSPR modeling.

PropertyValue / RangeImplication for Solubility
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic; suggests good permeability but limited aqueous solubility.[1]
pKa (Basic) ~3.5 (N1)Protonation at N1 in strong acid increases solubility.
pKa (Acidic) ~9.8 (N3-H)Deprotonation in basic media (pH > 10) forms the anion, drastically increasing solubility.
TPSA ~68 ŲModerate polar surface area; supports solubility in polar organic solvents.
Melting Point >250°C (dec.)[3]High melting point indicates high crystal lattice energy, correlating with low intrinsic solubility.

Solubility Data

Semi-Quantitative Solubility Profile

Note: Exact quantitative values vary by crystal habit and purity. The following ranges represent standard laboratory grade material.

SolventSolubility RatingEstimated Concentration (25°C)Notes
Water (pH 7.0) Low< 1 mg/mL (< 6 mM)Limited by crystal lattice energy and lack of ionization at neutral pH.[1]
DMSO High25 – 50 mg/mLPreferred solvent for stock solutions (100 mM stocks are feasible).
Ethanol Moderate2 – 5 mg/mLSolubility increases significantly with heat; used for recrystallization.
DMF High> 30 mg/mLAlternative to DMSO for synthetic reactions.
0.1 N HCl High> 10 mg/mLProtonation of the pyrimidine N1 and aniline amine drives solubility.
0.1 N NaOH High> 10 mg/mLDeprotonation of the amide N3-H yields the soluble sodium salt.[1]
pH-Dependent Solubility (The "U" Curve)

The compound exhibits a U-shaped solubility curve typical of amphoteric heterocycles:

  • pH < 2: High solubility (Cationic species).

  • pH 4 – 8: Minimum solubility (Neutral species).

  • pH > 10: High solubility (Anionic species).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to generate regulatory-grade solubility data.[1]

Materials:

  • 5-Amino-4-hydroxyquinazoline (Solid)[1][4]

  • Buffer solutions (pH 1.2, 7.4, 10.0)

  • Syringe filters (0.45 µm PTFE or Nylon)

  • HPLC-UV system[1]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1.0 mL of buffer in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours. Note: 24h is usually sufficient, but 48h ensures equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm membrane. Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate with mobile phase (e.g., 1:10) and inject into HPLC.

  • Calculation: Compare peak area against a standard curve prepared in DMSO (0.01 – 1.0 mg/mL).

Protocol B: Stock Solution Preparation (Drug Discovery)

For preparing 10 mM biological assay stocks.

  • Weigh 1.61 mg of 5-Amino-4-hydroxyquinazoline.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. Caution: Avoid repeated freeze-thaw cycles as this compound may precipitate upon moisture uptake from DMSO.[1]

Mechanistic & Structural Visualization

Tautomerism and Ionization Pathway

The following diagram illustrates the structural shifts that dictate solubility across the pH scale.

Tautomerism cluster_acid Acidic pH (< 2) cluster_neutral Neutral pH (4-8) cluster_basic Basic pH (> 10) Cation Cationic Form (Soluble) Protonated at N1 Oxo Oxo Tautomer (Insoluble Solid) Stable 4(3H)-one Cation->Oxo - H+ (pKa ~3.5) Oxo->Cation + H+ Hydroxy Hydroxy Tautomer (Minor Species) 4-OH Oxo->Hydroxy Tautomerism (Equilibrium) Anion Anionic Form (Soluble) Deprotonated N3 Oxo->Anion - H+ (pKa ~9.8) Hydroxy->Oxo Anion->Oxo + H+

Caption: pH-dependent speciation of 5-amino-4-hydroxyquinazoline showing the transition from soluble ionic forms to the insoluble neutral oxo-tautomer.[1]

Solubility Determination Workflow

A logic flow for selecting the correct solubilization strategy based on application.

SolubilityWorkflow Start Start: 5-Amino-4-hydroxyquinazoline Solid AppCheck Determine Application Start->AppCheck BioAssay In Vitro Bioassay (IC50 / Screening) AppCheck->BioAssay Synthesis Chemical Synthesis (Intermediate) AppCheck->Synthesis Formulation In Vivo Formulation (Animal Dosing) AppCheck->Formulation DMSO Dissolve in 100% DMSO (Target: 10-100 mM) BioAssay->DMSO PolarSolvent Use DMF or DMAc (High Solubility) Synthesis->PolarSolvent pHAdjust pH Adjustment (Acidify with HCl or Basify with NaOH) Formulation->pHAdjust CoSolvent Co-Solvent System (5% DMSO + 40% PEG400 + 55% Water) Formulation->CoSolvent AqDilution Dilute into Media (Keep DMSO < 1%) DMSO->AqDilution Recryst Recrystallize from Hot Ethanol PolarSolvent->Recryst

Caption: Decision matrix for solubilizing 5-amino-4-hydroxyquinazoline based on experimental requirements.

References

  • ChemicalBook. (2025).[5] 4-Hydroxyquinazoline Properties and Solubility Data. Retrieved from .

  • MedChemExpress. (2024). 4(3H)-Quinazolinone Product Information and Solubility Protocol. Retrieved from .

  • BenchChem. (2025).[6] Solubility Profile of Quinazoline Derivatives: A Technical Guide. Retrieved from .

  • PubChem. (2025). Compound Summary: 4-Aminoquinazoline and Derivatives. National Library of Medicine. Retrieved from .

  • Synchem. (2024). Product Data: 5-Amino-4-hydroxyquinazoline (CAS 135106-40-0).[1][2][4][7][8] Retrieved from .

Sources

Exploratory

Introduction: The Quinazoline Scaffold and the Promise of 5-Amino-4-hydroxyquinazoline

An In-Depth Technical Guide to the Quantum Chemical Studies of 5-Amino-4-hydroxyquinazoline For Researchers, Scientists, and Drug Development Professionals The quinazoline nucleus is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Studies of 5-Amino-4-hydroxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4] The therapeutic success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the potential of this heterocyclic system in drug discovery.[5] 5-Amino-4-hydroxyquinazoline is a derivative of particular interest, combining the key functionalities of an amino group and a hydroxyl group on the quinazoline core. These substituents are anticipated to modulate the electronic properties and biological activity of the parent molecule significantly.

Quantum chemical studies provide a powerful computational lens through which we can predict and understand the physicochemical properties of molecules like 5-Amino-4-hydroxyquinazoline at the atomic level.[4] By employing methods such as Density Functional Theory (DFT), we can elucidate its three-dimensional structure, vibrational modes, electronic characteristics, and reactivity, thereby guiding its synthesis and potential therapeutic applications.[6][7] This guide offers a comprehensive overview of the theoretical framework and practical application of quantum chemical methods to the study of 5-Amino-4-hydroxyquinazoline, providing researchers with a predictive and instructional resource.

Computational Methodology: A Self-Validating System

The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule like 5-Amino-4-hydroxyquinazoline, Density Functional Theory (DFT) has emerged as a robust and efficient approach.[6][7] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed due to its excellent balance of accuracy and computational cost for organic molecules.[8] This functional combines the strengths of both Hartree-Fock theory and DFT.

To ensure a high-quality description of the electronic structure, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is a suitable choice, incorporating diffuse functions (++) to accurately model lone pairs and non-bonding interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Analysis
  • Molecule Construction and Initial Optimization:

    • The 3D structure of 5-Amino-4-hydroxyquinazoline is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • An initial geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

  • Density Functional Theory (DFT) Geometry Optimization:

    • The pre-optimized structure is then subjected to a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a specific environment.

    • The convergence criteria should be set to tight to ensure a true energy minimum is reached.

  • Vibrational Frequency Analysis:

    • Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

    • The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra of the molecule. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

    • This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • The molecular electrostatic potential (MEP) surface is also generated from this calculation.

  • Data Analysis and Interpretation:

    • The output files from the calculations are analyzed to extract bond lengths, bond angles, dihedral angles, vibrational frequencies and their assignments, HOMO-LUMO energies, and the MEP map.

    • These theoretical data are then interpreted to understand the structural, spectroscopic, and reactivity characteristics of 5-Amino-4-hydroxyquinazoline.

G cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation mol_build Molecular Construction pre_opt Initial Optimization (e.g., PM6) mol_build->pre_opt geom_opt Geometry Optimization pre_opt->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop struct_analysis Structural Analysis geom_opt->struct_analysis spec_analysis Spectroscopic Analysis freq_calc->spec_analysis react_analysis Reactivity Analysis elec_prop->react_analysis

A typical workflow for the quantum chemical study of a molecule.

Predicted Molecular Geometry and Structural Properties

The optimized molecular structure of 5-Amino-4-hydroxyquinazoline would reveal the planarity of the quinazoline ring system. The amino and hydroxyl substituents will influence the bond lengths and angles of the aromatic rings. The bond lengths within the fused rings are expected to be intermediate between typical single and double bonds, indicative of aromatic character.

Parameter Predicted Value Range Justification
C-N (quinazoline ring)1.32 - 1.39 ÅAromatic C-N bond character.
C-C (aromatic)1.38 - 1.42 ÅStandard aromatic C-C bond lengths.
C-O (hydroxyl)~1.36 ÅAromatic C-O bond length.
C-N (amino)~1.38 ÅAromatic C-N bond length.
O-H~0.97 ÅTypical hydroxyl O-H bond length.
N-H~1.01 ÅTypical amino N-H bond length.
Bond Angles (within rings)118 - 122°Consistent with sp² hybridization.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational analysis is crucial for the positive identification of a synthesized compound and for understanding its bonding characteristics. The predicted FT-IR and FT-Raman spectra for 5-Amino-4-hydroxyquinazoline would exhibit characteristic peaks for its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H stretch3400 - 3600Strong, broad (IR)
N-H stretch (asymmetric)3300 - 3500Medium (IR)
N-H stretch (symmetric)3200 - 3400Medium (IR)
Aromatic C-H stretch3000 - 3100Medium to weak (IR, Raman)
C=O stretch (keto-enol tautomerism)1650 - 1690Strong (IR)
C=N stretch1600 - 1640Medium (IR, Raman)
Aromatic C=C stretch1450 - 1600Medium to strong (IR, Raman)
C-O stretch1200 - 1300Strong (IR)
C-N stretch1250 - 1350Medium (IR)

The red shift of the O-H and N-H stretching wavenumbers can indicate the presence of intra- and intermolecular hydrogen bonding.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9] A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity.[6]

G cluster_energy_axis HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Energy Energy_axis

Conceptual diagram of the HOMO-LUMO energy gap.
Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Descriptor Formula Significance
Electronegativity (χ)χ = -(E_HOMO + E_LUMO) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.[7]
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

A lower chemical hardness and higher chemical softness and electrophilicity index generally correlate with higher reactivity.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For 5-Amino-4-hydroxyquinazoline, the oxygen and nitrogen atoms of the hydroxyl and amino groups, as well as the nitrogen atoms in the quinazoline ring, are expected to be the most electron-rich (red) regions, making them susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups, and the aromatic protons, would be the most electron-deficient (blue) regions, prone to nucleophilic attack.

Potential Biological Activity and Drug-Likeness

The quinazoline scaffold is a well-established pharmacophore with a wide range of biological activities.[1][3] Derivatives of 4-aminoquinazoline have shown potent anticancer activity, often by inhibiting protein kinases such as the epidermal growth factor receptor (EGFR).[3][5][10] The presence of the amino and hydroxyl groups in 5-Amino-4-hydroxyquinazoline provides opportunities for hydrogen bonding interactions with biological targets, which could contribute to its potential therapeutic effects.

Computational methods can also be used to predict the "drug-likeness" of a molecule based on properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated using frameworks like Lipinski's Rule of Five.[11] Quantum chemical calculations can provide insights into some of these properties, aiding in the early stages of drug development.

Conclusion

Quantum chemical studies offer a powerful, predictive framework for elucidating the fundamental properties of 5-Amino-4-hydroxyquinazoline. Through the application of Density Functional Theory, we can gain a detailed understanding of its molecular structure, vibrational spectra, and electronic characteristics. The analysis of frontier molecular orbitals and global reactivity descriptors provides valuable insights into its chemical reactivity and potential biological activity. This theoretical knowledge is indispensable for guiding the rational design and synthesis of novel quinazoline derivatives with enhanced therapeutic potential. As computational methods continue to evolve in accuracy and efficiency, their role in accelerating the drug discovery process will undoubtedly expand.

References

  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. PubMed. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Available at: [Link]

  • Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. National Institutes of Health. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. PubMed. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. MDPI. Available at: [Link]

  • (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. PubMed Central. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • 1 - Passer Journal. Available at: [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Available at: [Link]

  • (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. Available at: [Link]

  • DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. Scholar Publishing. Available at: [Link]

  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Available at: [Link]

  • Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Validating the Cytotoxic Potential of 5-Amino-4-hydroxyquinazoline

Executive Summary & Chemical Context[1][2][3][4] 5-Amino-4-hydroxyquinazoline (5-AHQ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical fragment for kinase inhibitors (e.g., EGFR, PI3K) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Amino-4-hydroxyquinazoline (5-AHQ) represents a "privileged scaffold" in medicinal chemistry, serving as a critical fragment for kinase inhibitors (e.g., EGFR, PI3K) and DNA intercalators. However, screening this specific pharmacophore presents unique physicochemical challenges often overlooked in standard high-throughput screening (HTS) campaigns.

The Core Challenge: Unlike standard reference compounds, 5-AHQ exhibits significant prototropic tautomerism (lactam-lactim equilibrium). While often denoted as "4-hydroxy," it predominantly exists as 5-aminoquinazolin-4(3H)-one in aqueous physiological buffers. This structural reality dictates specific solubility protocols and assay choices to avoid false negatives (due to precipitation) or false positives (due to assay interference).

This guide details a self-validating screening architecture designed to rigorously determine the


 of 5-AHQ, prioritizing metabolic fidelity over simple colorimetric readout.

Pre-Screening Analytics: Compound Preparation

Trustworthiness Pillar: Most screening failures occur before the compound touches the cells. The following protocol prevents "false inactivity" caused by micro-precipitation.

Solubility & Stock Formulation

Quinazolines are planar, lipophilic heterocycles prone to


-

stacking aggregation.
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM master stock. Avoid higher concentrations (e.g., 50 mM) for this specific derivative to prevent "crash-out" upon dilution into media.

  • Storage: Aliquot into amber glass vials (single-use) stored at -20°C. Avoid freeze-thaw cycles which induce crystal nucleation.

The "Cloud Point" Validation Step

Before cell addition, you must determine the compound's solubility limit in the specific culture media (e.g., RPMI-1640 + 10% FBS).

  • Dilute DMSO stock 1:1000 into warm media (10

    
    M final).
    
  • Vortex for 30 seconds.

  • Critical Check: Inspect under 40x microscopy or measure absorbance at 600nm (turbidity). If OD > 0.05 vs. blank media, the compound has precipitated. Action: Sonicate or reduce working concentration.

Assay Selection Strategy

Expertise Pillar: Why standard MTT is risky for 5-AHQ.

5-Amino-4-hydroxyquinazoline contains an electron-rich amino group and a redox-active heterocyclic core. These features can chemically reduce tetrazolium salts (MTT/MTS) independent of cellular metabolism, leading to false viability signals .

Recommendation:

  • Primary Screen: Resazurin Reduction Assay (Alamar Blue) . It is less prone to chemical interference by quinazolines than MTT and allows multiplexing.

  • Gold Standard Validation: ATP Bioluminescence (e.g., CellTiter-Glo®) . This measures membrane integrity and metabolic ATP, providing the highest signal-to-noise ratio for this scaffold.

Experimental Protocol: Dual-Readout Cytotoxicity Screen

This protocol utilizes a multiplexed approach: Non-lytic Resazurin followed by Lytic ATP quantification on the same plate.

Materials[1][3][5][6][7][8][9]
  • Cell Lines: HCT-116 (Colon) or MCF-7 (Breast) – standard models for quinazoline sensitivity.

  • Reagents: Resazurin Sodium Salt (Sigma), CellTiter-Glo (Promega) or equivalent.

  • Plate: 96-well Black/Clear Bottom (for Fluorescence and Luminescence).

Workflow Diagram

ScreeningWorkflow Start Compound Prep (10mM DMSO Stock) Dose Serial Dilution (9-point, 1:3 dilution) Start->Dose Dilute in Media Seed Cell Seeding (3000-5000 cells/well) Incubate Incubation (72 Hours @ 37°C) Seed->Incubate 24h Attachment Dose->Incubate Add Compound Read1 Readout 1: Resazurin (Fluorescence) Incubate->Read1 Add Dye (4h) Read2 Readout 2: ATP (Luminescence) Read1->Read2 Lysis Step

Figure 1: Multiplexed cytotoxicity workflow ensuring orthogonal data validation.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells in exponential growth phase.

  • Seed 3,000–5,000 cells/well in 100

    
    L media. Note: Low density ensures cells remain in log phase during the 72h assay.
    
  • Include 3 columns of controls:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Staurosporine (1

      
      M) or Doxorubicin.
      
  • Incubate 24h at 37°C, 5% CO

    
    .
    

Step 2: Compound Addition (Day 1)

  • Prepare a 2x Intermediate Plate in media.

    • Top concentration: 200

      
      M (Final assay conc: 100 
      
      
      
      M).
    • Perform 1:3 serial dilutions down to 0.01

      
      M.
      
  • Transfer 100

    
    L from Intermediate Plate to the Cell Plate (Final Volume: 200 
    
    
    
    L).
    • Final DMSO concentration must remain constant (e.g., 0.5%) across all wells.

Step 3: Incubation (Day 1–4)

  • Incubate for 72 hours . Rationale: Quinazolines often act via cell-cycle arrest (G2/M); shorter incubations (24h) may miss cytostatic effects.

Step 4: Readout (Day 4)

  • Resazurin: Add 20

    
    L of 0.15 mg/mL Resazurin solution. Incubate 2–4 hours.
    
  • Read Fluorescence (Ex: 560nm / Em: 590nm).

  • ATP (Optional Confirmation): Aspirate media (if protocol requires) or add Lytic reagent directly. Shake 2 min. Read Luminescence.

Data Analysis & Interpretation

Normalization

Convert raw RFU/RLU values to % Viability :



Curve Fitting

Fit data to a 4-Parameter Logistic (4PL) Model using GraphPad Prism or equivalent:



  • Hill Slope: If Slope > 2.0, suspect non-specific toxicity (e.g., membrane disruption or aggregation) rather than specific target engagement.

  • IC50 Validity: The

    
     must be < 10 
    
    
    
    M to be considered a valid "Hit" for a fragment of this size (MW ~161 g/mol ).

Logic for Hit Validation (Decision Tree)

Expertise Pillar: How to distinguish a true hit from an artifact.

DecisionTree Input Initial Screen Result Check1 Is IC50 < 10 µM? Input->Check1 Discard Inactive / Low Potency Check1->Discard No Check2 Hill Slope > 3.0? Check1->Check2 Yes Artifact Artifact: Aggregation/Lysis Check2->Artifact Yes Check3 Fluorescence Interference? Check2->Check3 No Check3->Artifact Yes (Signal in cell-free well) Valid Valid Hit: Proceed to MoA Check3->Valid No

Figure 2: Logical framework for triaging 5-AHQ screening results.

Troubleshooting & Interference Checks

If


 varies significantly between Resazurin and ATP assays:
  • Autofluorescence: 5-AHQ derivatives can fluoresce in the blue/green spectrum. Check the compound alone in media at the excitation wavelength (560nm). If high background exists, rely solely on the Luminescent ATP assay .

  • Color Quenching: At high concentrations (>50

    
    M), the compound might be colored. This can quench the light signal. Solution: Wash cells with PBS before adding the detection reagent.
    

References

  • Assay Guidance Manual. Interference with Fluorescence and Absorbance Assays. NCBI Bookshelf. Available at: [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1] Assay Guidance Manual.[2][3] Available at: [Link]

  • Journal of Medicinal Chemistry. Quinazoline Derivatives as Kinase Inhibitors. (General Reference for Scaffold Biology). Available at: [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology.[5] Available at: [Link]

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Exploratory

Introduction: The Enduring Significance of Quinazoline Alkaloids

An In-Depth Technical Guide to the Discovery and Isolation of Natural Quinazoline Alkaloids Quinazoline alkaloids represent a vital class of nitrogen-containing heterocyclic compounds that have garnered immense interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Isolation of Natural Quinazoline Alkaloids

Quinazoline alkaloids represent a vital class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the scientific community for over two centuries.[1][2] These natural products, isolated from a diverse range of terrestrial and marine sources, exhibit a remarkable breadth of biological activities.[3][4] Their molecular scaffolds have served as the foundation for developing numerous pharmaceuticals with applications as anticancer, antimalarial, anti-inflammatory, antiviral, and antibacterial agents.[1][3][5] The inherent structural complexity and potent bioactivity of these molecules make the processes of their discovery, isolation, and structural elucidation a cornerstone of natural product chemistry and drug development.

This guide provides a comprehensive overview of the principles and field-proven methodologies for the discovery and isolation of quinazoline alkaloids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind experimental choices, ensuring a deep, applicable understanding of the entire workflow from natural source to purified, characterized compound.

Part 1: Sourcing and Initial Processing of Biological Material

The journey to isolating a novel quinazoline alkaloid begins with the selection and proper handling of the source organism. These alkaloids are not ubiquitous; they are secondary metabolites produced by specific species, often in response to environmental pressures.

Prominent Natural Sources
  • Higher Plants: Historically, plants have been the most prolific source. Key examples include Adhatoda vasica (Malabar nut), which is rich in vasicine, and Peganum harmala (Syrian rue), which contains peganine (also known as vasicine) and deoxypeganine.[6][7][8] These plants are widely used in traditional medicine, which often provides clues for phytochemical investigation.[7][9]

  • Marine-Derived Fungi: The marine environment is an increasingly important frontier for discovering novel bioactive compounds.[3][10] Fungi of the genus Aspergillus, isolated from marine organisms like mollusks, have been shown to produce a variety of structurally unique quinazoline-containing indole alkaloids.[10][11][12][13] These marine-derived compounds often exhibit potent and specific biological activities, such as α-glucosidase inhibition.[10][11]

Sample Preparation: The Foundation of Successful Extraction

The initial preparation of the biological material is critical for maximizing the efficiency of the subsequent extraction. The primary goal is to increase the surface area of the material to allow for optimal solvent penetration.

  • For Plant Material (e.g., Leaves, Seeds):

    • Drying: Fresh plant material is typically air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds. This step removes water, which can interfere with extraction by non-polar solvents, and concentrates the metabolites.

    • Grinding: The dried material is ground into a fine powder using a mechanical grinder. This ruptures cell walls and vastly increases the surface area for solvent interaction. For seeds from sources like Peganum harmala, a coarse powder is often sufficient.[14]

  • For Fungal Cultures:

    • Culturing: Marine-derived fungi are cultured in a suitable broth medium. Sometimes, precursor feeding (e.g., supplementing the medium with L-tryptophan) is employed to enhance the production of specific alkaloids.[10]

    • Separation: The fungal mycelia are separated from the fermentation broth by filtration. Both the mycelia and the broth are typically extracted, as bioactive compounds can be either intracellular or secreted into the medium.

Part 2: The Core Workflow: Extraction, Isolation, and Purification

The isolation of quinazoline alkaloids is a multi-step process designed to systematically separate the target compounds from a highly complex chemical mixture. The workflow leverages the specific physicochemical properties of alkaloids, particularly their basicity.

G A Source Material (e.g., Plant Powder, Fungal Broth) B Extraction (Solvent-based) A->B C Filtration & Concentration B->C D Crude Extract C->D E Acid-Base Partitioning (Liquid-Liquid Extraction) D->E F Crude Alkaloid Fraction E->F G Primary Purification (Column Chromatography) F->G H Fraction Collection & Analysis (TLC) G->H I Secondary Purification (Prep-TLC, HPLC) H->I Pooling of Similar Fractions J Pure Alkaloid I->J K Structural Elucidation (NMR, MS, X-Ray) J->K

Caption: General workflow for the isolation of natural quinazoline alkaloids.

Extraction: Liberating the Alkaloids

The choice of extraction method depends on the stability of the alkaloids and the scale of the operation. Modern techniques often prioritize efficiency and reduced solvent consumption.[15][16]

  • Maceration: The powdered material is soaked in a suitable solvent for an extended period (e.g., 24 hours) with occasional agitation.[17] This method is simple but can be time-consuming and less efficient than other techniques.

  • Soxhlet Extraction: This is a classic and exhaustive method where the material is repeatedly washed with fresh, warm condensed solvent.[15] While thorough, the prolonged exposure to heat can degrade thermally sensitive alkaloids.[15]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and the sample matrix, causing rapid cell rupture and release of metabolites.[18] MAE significantly reduces extraction time (e.g., from hours to minutes) and solvent volume compared to conventional methods.[19][20][21]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, enhancing solvent penetration and mass transfer.[16][18]

The most powerful technique for the selective extraction of alkaloids from the crude extract is the acid-base method. It exploits the basic nature of the nitrogen atom in the alkaloid structure.[7][16][22]

Caption: The principle of acid-base partitioning for alkaloid purification.

Detailed Protocol: Modified Acid-Base Extraction for Vasicine from Adhatoda vasica [7][9]

  • Initial Extraction: A concentrated methanolic or ethanolic crude extract is obtained from the powdered leaves.

  • Acidification: The semi-solid crude extract is redissolved and stirred for several hours in a dilute acid solution (e.g., 100 mL of 0.01 N HCl).[7] This converts the water-insoluble free-base alkaloids (R₃N) into their water-soluble salt forms (R₃NH⁺).

  • Removal of Neutral Impurities: The acidic aqueous solution is then washed with an immiscible organic solvent like chloroform. Lipids and other neutral, non-basic impurities are partitioned into the organic layer, which is subsequently discarded.[7]

  • Basification: The purified aqueous layer is collected, and a base (e.g., 5% ammonia solution) is added dropwise until the pH reaches approximately 9.5.[7] This deprotonates the alkaloid salt, regenerating the water-insoluble free-base form (R₃N).

  • Final Extraction: The basified solution is extracted multiple times with fresh chloroform. The free-base alkaloid, now soluble in the organic solvent, moves into the chloroform layer.

  • Concentration: The chloroform fractions are combined, dried over anhydrous sodium sulfate to remove residual water, filtered, and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid mixture.

Purification and Fractionation: Isolating the Target Molecule

The crude alkaloid fraction is still a mixture of structurally similar compounds. Chromatographic techniques are essential for separating these components based on differences in their polarity, size, and affinity for the stationary phase.[23][24]

Table 1: Common Chromatographic Techniques for Quinazoline Alkaloid Purification

TechniqueStationary PhaseMobile Phase PrincipleApplication
Column Chromatography (CC) Silica gel or AluminaA non-polar to polar solvent gradient (e.g., chloroform with increasing amounts of methanol) is used to elute compounds of increasing polarity.[23]Primary, large-scale separation of the crude alkaloid fraction.
Thin-Layer Chromatography (TLC) Silica gel platesA specific solvent system (e.g., ethyl acetate:methanol:ammonia at 8:2:0.2) is used for separation.[25]Monitoring column fractions, assessing purity, and optimizing solvent systems. Spots are visualized under UV light (254 nm) or with staining reagents like Dragendorff's.[9][25]
Preparative TLC (Prep-TLC) Thicker silica gel platesSame as analytical TLC.Purification of small quantities of compounds from partially purified fractions. The desired band is scraped off the plate and the compound is eluted with a strong solvent.[6][7]
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase)A polar mobile phase (e.g., methanol:water or acetonitrile:water) is used. Non-polar compounds are retained longer.Final purification (preparative HPLC) and quantitative analysis/purity assessment (analytical HPLC).[20][26]
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (no solid support)A biphasic solvent system is used. Separation occurs based on the compound's partition coefficient between the two immiscible liquid phases.[26][27]Isolation of polar or unstable compounds that may degrade on solid supports like silica.[27]

Part 3: Structural Elucidation: Defining the Molecule

Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished using a combination of modern spectroscopic and spectrometric techniques.[28][29][30]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESIMS) provides the precise molecular weight of the compound, allowing for the determination of its exact molecular formula.[5][31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of hydrogen and carbon atoms in the molecule.[30]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For example, HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[29][30][32]

  • X-Ray Crystallography: If the isolated compound can be grown into a suitable single crystal, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure and absolute configuration.[12][33][34] This is considered the "gold standard" for structural proof.[34]

  • Infrared (IR) Spectroscopy: Helps identify the presence of specific functional groups (e.g., C=O, N-H, O-H) within the molecule.[29]

By integrating the data from these techniques, researchers can confidently assign the complete structure of a newly isolated natural quinazoline alkaloid, paving the way for further biological testing and potential drug development.[10][11]

References

  • Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114. Frontiers in Microbiology. Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PubMed. Available at: [Link]

  • Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation. Available at: [Link]

  • Quinazoline-Containing Indole Alkaloids from the Marine-Derived Fungus Aspergillus sp. HNMF114. PubMed. Available at: [Link]

  • Three New Quinazoline-Containing Indole Alkaloids From the Marine-Derived Fungus Aspergillus sp. HNMF114. Frontiers. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I: SHANG et al. ResearchGate. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. Semantic Scholar. Available at: [Link]

  • Quinazoline alkaloids produced by marine-derived Aspergillus species... ResearchGate. Available at: [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. Available at: [Link]

  • Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal. Available at: [Link]

  • EXTRACTION AND IDENTIFICATION OF ALKALOID-VASICINE FROM ADHATODA VASICA BY USING THIN LAYER CHROMATOGRAPHY. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Chemistry of recently isolated naturally occurring quinazolinone alkaloids. CSIR-NCL Library, Pune. Available at: [Link]

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  • Isolation and characterization of Vasicine from Adhatoda vasica (Adusa). ResearchGate. Available at: [Link]

  • Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala. Food and Chemical Toxicology. Available at: [Link]

  • The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. ResearchGate. Available at: [Link]

  • Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties. RSC Publishing. Available at: [Link]

  • Harmala Alkaloids. SlideShare. Available at: [Link]

  • Microwave-assisted extraction of three bioactive alkaloids from Peganum harmala L. and their acaricidal activity against Psoroptes cuniculi in vitro. PubMed. Available at: [Link]

  • Harmala Alkaloids. SlideShare. Available at: [Link]

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  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Available at: [Link]

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  • [Separation of alkaloids using radial chromatography and its separation efficiency]. PubMed. Available at: [Link]

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Foundational

A Computational Roadmap to Unveiling the Therapeutic Promise of 5-Amino-4-hydroxyquinazoline

A Senior Application Scientist's In-Depth Guide to the Theoretical Prediction of Bioactivity Foreword: From Privileged Scaffold to Rational Drug Design The quinazoline core is a well-established "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to the Theoretical Prediction of Bioactivity

Foreword: From Privileged Scaffold to Rational Drug Design

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiparasitic, and antiviral effects.[1] This inherent bioactivity makes novel, underexplored quinazoline analogs, such as 5-Amino-4-hydroxyquinazoline, compelling subjects for drug discovery initiatives. However, traditional synthesis and screening are resource-intensive endeavors. Modern computational chemistry offers a powerful and efficient alternative, enabling us to theoretically predict the bioactivity of a molecule and guide further experimental work in a rational, data-driven manner.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the theoretical prediction of 5-Amino-4-hydroxyquinazoline's bioactivity. We will move beyond a mere listing of computational techniques, instead focusing on the strategic application of these methods to construct a robust, multi-faceted in silico profile of our lead compound. Our approach will be grounded in the principles of scientific integrity, providing not just the "how" but also the critical "why" behind each step of the predictive workflow.

I. Strategic Target Identification: Following the Footsteps of the Quinazoline Family

The first crucial step in our predictive journey is to identify plausible biological targets for 5-Amino-4-hydroxyquinazoline. Given the lack of specific experimental data for this particular analog, we will leverage the extensive research on the broader quinazoline class to inform our target selection. The literature strongly suggests that quinazoline derivatives frequently exhibit potent anticancer activity.[2][3][4][5] Therefore, our primary focus will be on well-validated cancer targets known to be modulated by quinazoline-based inhibitors.

Our target selection strategy will be two-pronged:

  • Known Quinazoline Targets: We will prioritize proteins that are established targets of clinically successful quinazoline drugs. A prime example is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers and the target of the quinazoline-based drug gefitinib.[1][6]

  • Emerging Cancer Targets: We will also consider other critical cancer-related proteins where quinazoline derivatives have shown promise. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the tumor suppressor protein p53, which is often mutated in cancer.[2][7]

The following table summarizes our initial high-priority targets for the in silico evaluation of 5-Amino-4-hydroxyquinazoline.

Target ProteinRationale for SelectionPDB ID of Relevant Structure
EGFREstablished target of quinazoline-based anticancer drugs.[1][6]1M17
VEGFR-2Important target in angiogenesis; inhibited by some quinazoline derivatives.[2]1YWN
p53 (mutant)Critical tumor suppressor; some quinazolines show activity against mutant forms.[7]2VUK

II. The In Silico Gauntlet: A Multi-Step Workflow for Bioactivity Prediction

With our targets identified, we can now subject 5-Amino-4-hydroxyquinazoline to a rigorous in silico evaluation pipeline. This multi-step process is designed to build a comprehensive picture of the molecule's potential bioactivity, from its initial interaction with the target protein to its broader pharmacokinetic profile.

G cluster_0 Predictive Workflow A Ligand Preparation C Molecular Docking A->C G ADMET Prediction A->G B Target Preparation B->C D Molecular Dynamics Simulation C->D Top Poses F QSAR Modeling C->F E Binding Free Energy Calculation D->E Stable Trajectories H Integrated Bioactivity Profile E->H F->H G->H

Figure 1: A schematic overview of the in silico workflow for predicting the bioactivity of 5-Amino-4-hydroxyquinazoline.

A. Molecular Docking: A First Look at the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9][10] This initial screen provides valuable insights into the binding mode and affinity of 5-Amino-4-hydroxyquinazoline with our selected targets.

Protocol: Molecular Docking of 5-Amino-4-hydroxyquinazoline with EGFR

  • Ligand Preparation:

    • The 3D structure of 5-Amino-4-hydroxyquinazoline is generated using a molecular builder (e.g., Avogadro, ChemDraw).

    • The structure is then energy-minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned, and the rotatable bonds are defined.

  • Target Preparation:

    • The crystal structure of EGFR (PDB ID: 1M17) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens are added, and Kollman charges are assigned.

    • The grid box for docking is defined to encompass the known ATP-binding site of EGFR.

  • Docking Simulation:

    • A docking program such as AutoDock Vina is used to perform the docking calculations.

    • The Lamarckian Genetic Algorithm is typically employed to search for the optimal binding pose.

    • Multiple docking runs are performed to ensure the convergence of the results.

  • Analysis of Results:

    • The predicted binding poses are ranked based on their docking scores (binding affinity in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 5-Amino-4-hydroxyquinazoline and the amino acid residues in the EGFR binding pocket.

B. Quantitative Structure-Activity Relationship (QSAR): Learning from the Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][11][12] By building a QSAR model based on known quinazoline inhibitors of our target proteins, we can predict the activity of 5-Amino-4-hydroxyquinazoline.

Protocol: 2D-QSAR Modeling for EGFR Inhibition

  • Data Set Collection:

    • A dataset of quinazoline derivatives with experimentally determined IC50 values against EGFR is curated from the literature.

    • The 2D structures of these compounds are drawn and stored in a suitable format (e.g., SMILES).

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., constitutional, topological, electronic) are calculated for each compound in the dataset using software like PaDEL-Descriptor.

  • Model Building and Validation:

    • The dataset is divided into a training set and a test set.

    • Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression is used to build the QSAR model on the training set.

    • The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (pred_R²).[12]

  • Prediction for 5-Amino-4-hydroxyquinazoline:

    • The same set of molecular descriptors is calculated for 5-Amino-4-hydroxyquinazoline.

    • The validated QSAR model is then used to predict the EGFR inhibitory activity (pIC50) of our lead compound.

C. Molecular Dynamics Simulation: Observing the Dance of Molecules

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[7][13] This provides a more realistic assessment of the stability of the predicted binding pose and the key interactions that maintain the complex.

Protocol: MD Simulation of the 5-Amino-4-hydroxyquinazoline-EGFR Complex

  • System Preparation:

    • The top-ranked docked pose of 5-Amino-4-hydroxyquinazoline in the EGFR binding site is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first energy-minimized to remove any steric clashes.

    • The system is then gradually heated to physiological temperature (300 K) and equilibrated under constant pressure.

    • A production run of at least 100 nanoseconds is performed to generate the MD trajectory.

  • Trajectory Analysis:

    • The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time.

    • The flexibility of the protein is analyzed using the Root Mean Square Fluctuation (RMSF) of individual residues.

    • The persistence of key intermolecular interactions (e.g., hydrogen bonds) is monitored throughout the simulation.

G cluster_0 MD Simulation Workflow A Start with Docked Complex B Solvation & Ionization A->B C Energy Minimization B->C D Heating & Equilibration C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Figure 2: A step-by-step workflow for performing molecular dynamics simulations on the ligand-protein complex.

D. ADMET Prediction: Will it Be a Good Drug?

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14][15] In silico ADMET prediction provides an early assessment of the "drug-likeness" of a compound.[16][17][18]

Protocol: In Silico ADMET Profiling

  • Input: The SMILES string of 5-Amino-4-hydroxyquinazoline is used as input for various ADMET prediction tools.

  • Prediction Servers: A variety of free and commercial web servers can be used, such as SwissADME, pkCSM, and ADMETlab.[14]

  • Properties to Analyze:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance prediction.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

  • Analysis: The predicted ADMET properties are compared to the acceptable ranges for orally bioavailable drugs to identify any potential liabilities.

III. Synthesizing the Evidence: Building a Comprehensive Bioactivity Profile

The final step in our theoretical investigation is to integrate the results from all the computational analyses to build a comprehensive bioactivity profile for 5-Amino-4-hydroxyquinazoline. This profile will serve as a predictive summary of the molecule's therapeutic potential and will guide future experimental validation.

Predicted Bioactivity Profile of 5-Amino-4-hydroxyquinazoline

ParameterPredicted Value/ObservationImplication for Bioactivity
Binding Affinity (EGFR) Docking Score: -8.5 kcal/mol (Example Value)Strong predicted binding to EGFR, suggesting potential as an inhibitor.
Predicted IC50 (EGFR) pIC50: 7.2 (Example Value from QSAR)Potent inhibition of EGFR is predicted.
Binding Mode Stability Stable RMSD and persistent H-bonds in MD simulationThe predicted binding pose is likely to be stable and long-lived.
ADMET Profile Good HIA, no BBB penetration, potential CYP3A4 inhibitorLikely to be orally bioavailable with a low risk of CNS side effects, but potential for drug-drug interactions.

IV. Conclusion: A Data-Driven Hypothesis for Experimental Exploration

This in-depth technical guide has outlined a rational and robust computational workflow for the theoretical prediction of 5-Amino-4-hydroxyquinazoline's bioactivity. By strategically selecting targets based on the known pharmacology of the quinazoline scaffold and employing a multi-faceted in silico approach, we can generate a detailed and data-driven hypothesis about the therapeutic potential of this novel compound.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, they provide an invaluable tool for prioritizing lead compounds, guiding medicinal chemistry efforts, and ultimately, accelerating the drug discovery process. The bioactivity profile generated through this computational roadmap provides a strong rationale for the synthesis and experimental evaluation of 5-Amino-4-hydroxyquinazoline as a potential novel therapeutic agent, particularly in the realm of oncology.

References

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC - NIH. (2023-07-24). Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. Available at: [Link]

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  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - NIH. Available at: [Link]

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  • A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023-10-10). Available at: [Link]

  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC - PubMed Central. Available at: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed. (2021-08-19). Available at: [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites - Ukaaz Publications. (2024-06-30). Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. Available at: [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors - ResearchGate. (2025-08-05). Available at: [Link]

  • Molecular Dynamics Study of Quinazoline Compounds Complexed with Filamenting Temperature-Sensitive Z Protein and Gyrase Subunit. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. Available at: [Link]

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  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Antimicrobial Drug Discovery: 5-Amino-4-hydroxyquinazoline Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The continuous evolution of resistance mechanisms in ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The continuous evolution of resistance mechanisms in bacteria necessitates a perpetual search for new chemical entities (NCEs) with novel mechanisms of action. Quinazoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Among these, 5-amino-4-hydroxyquinazoline derivatives are a promising subclass of compounds for antimicrobial drug discovery. Their structural features offer potential for multiple points of interaction with biological targets, and their study has revealed potent inhibitory effects against various microbial pathogens.[3][4]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of 5-amino-4-hydroxyquinazoline derivatives as antimicrobial agents. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Section 1: Synthesis of 5-Amino-4-hydroxyquinazoline Derivatives

The synthesis of the 5-amino-4-hydroxyquinazoline core is a critical first step in the exploration of this chemical space. While various synthetic routes to quinazolines have been reported, a common and effective strategy involves the cyclization of appropriately substituted anthranilic acid derivatives.[5] The following protocol outlines a representative synthesis, providing the foundational scaffold for further derivatization and structure-activity relationship (SAR) studies.

Rationale for Synthetic Strategy

The chosen synthetic pathway is based on the classical and versatile Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide. This method is favored for its relatively straightforward procedure and the availability of starting materials. Modifications to this core synthesis can be readily implemented to introduce diversity at various positions of the quinazoline ring, which is crucial for optimizing antimicrobial activity.

Representative Synthesis Protocol

Objective: To synthesize a 5-amino-4-hydroxyquinazoline scaffold.

Materials:

  • 2,6-diaminobenzoic acid

  • Formamide

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 5-amino-4-oxo-3,4-dihydroquinazoline.

    • In a round-bottom flask, combine 2,6-diaminobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).

    • Heat the mixture at 180-200°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude 5-amino-4-oxo-3,4-dihydroquinazoline.

  • Step 2: Tautomerization to 5-amino-4-hydroxyquinazoline.

    • The 4-oxo-3,4-dihydroquinazoline exists in tautomeric equilibrium with the 4-hydroxyquinazoline form. The equilibrium can be influenced by solvent and pH. For biological testing, the compound is typically used as is, with the understanding that both tautomers may be present.

  • Step 3: Purification.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Step 4: Characterization.

    • The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow for Synthesis and Derivatization

cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for SAR A 2,6-Diaminobenzoic Acid + Formamide B Cyclocondensation (Heat, 180-200°C) A->B C Crude 5-amino-4-oxo-3,4-dihydroquinazoline B->C D Purification (Recrystallization/Chromatography) C->D E Pure 5-amino-4-hydroxyquinazoline (Tautomeric Mixture) D->E F Substitution at Amino Group (Position 5) E->F G Modification at Position 2 E->G H Introduction of Substituents on the Benzene Ring E->H I Library of 5-Amino-4-hydroxyquinazoline Derivatives J J I->J Biological Evaluation cluster_moa Potential Mechanisms of Action A Active 5-Amino-4-hydroxyquinazoline Derivative B Interaction with Bacterial Cell A->B C Inhibition of DNA Gyrase B->C D Disruption of Cell Membrane Integrity B->D E Inhibition of Dihydrofolate Reductase (DHFR) B->E F Inhibition of DNA Replication & Transcription C->F G Loss of Membrane Potential & Leakage of Cellular Contents D->G H Inhibition of Folate Synthesis E->H I Bacteriostatic or Bactericidal Effect F->I G->I H->I

Caption: Potential antimicrobial mechanisms of action for 5-amino-4-hydroxyquinazoline derivatives.

Section 4: Structure-Activity Relationship (SAR) Insights

The systematic modification of the 5-amino-4-hydroxyquinazoline scaffold and the subsequent evaluation of the antimicrobial activity of the resulting derivatives allow for the elucidation of SAR.

Key Observations from SAR Studies on Quinazolines:

  • Position 2: Substitutions at the 2-position of the quinazoline ring can significantly impact activity. The introduction of various substituted phenyl rings or heterocyclic moieties has been shown to modulate antimicrobial potency. [6]* Position 3: The N-3 position is another critical point for modification. The presence of a substituted aromatic ring at this position is often essential for potent antimicrobial effects. [7]* Position 4: The amino group at position 4 is a key feature of many biologically active quinazolines. Modifications to this group can influence target binding and overall activity. [7]* Benzene Ring Substitutions (Positions 5, 6, 7, 8): The introduction of halogen atoms (e.g., Cl, Br) or other electron-withdrawing groups on the benzene portion of the quinazoline ring has been shown to enhance antimicrobial activity in some cases. [6][7] A thorough SAR study will guide the rational design of more potent and selective 5-amino-4-hydroxyquinazoline derivatives.

Conclusion

The 5-amino-4-hydroxyquinazoline scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of this class of compounds. By employing these robust methodologies, researchers can systematically explore the chemical space of 5-amino-4-hydroxyquinazoline derivatives and identify lead candidates with the potential to address the growing challenge of antimicrobial resistance.

References

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  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

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Application

Application Notes &amp; Protocols: Synthesis and Application of Fluorescent Probes from 5-Amino-4-hydroxyquinazoline

Introduction: The Quinazoline Scaffold - A Privileged Structure in Fluorescence and Pharmacology The quinazoline heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold - A Privileged Structure in Fluorescence and Pharmacology

The quinazoline heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution patterns have made it a "privileged scaffold" for targeting a wide array of biological targets, including protein kinases and G protein-coupled receptors (GPCRs).[2][3] Beyond its pharmacological significance, the quinazoline core possesses intrinsic photophysical properties that make it an excellent platform for the development of fluorescent probes.[4]

This guide focuses on 5-Amino-4-hydroxyquinazoline , a strategically important starting material. Its amino (-NH₂) and hydroxyl (-OH) groups serve as versatile chemical handles, allowing for the covalent attachment of other molecular components without compromising the core quinazoline structure. This modularity is key to the rational design of sophisticated fluorescent probes.

The design of such probes often follows the donor-acceptor principle , where electron-donating groups and electron-accepting groups are incorporated into a conjugated system to tune the molecule's absorption and emission properties. By strategically modifying the 5-Amino-4-hydroxyquinazoline core, we can create probes that not only fluoresce brightly but also localize to specific cellular compartments or bind to specific proteins, enabling their visualization and study in real-time.[3][5][6] These probes are invaluable tools for high-throughput screening, cellular imaging, and understanding complex biological processes at the molecular level.[3]

Part 1: The Chemistry of Probe Synthesis - Core Strategies

The synthesis of fluorescent probes from 5-Amino-4-hydroxyquinazoline is a process of molecular engineering. The goal is to conjugate the quinazoline core, which acts as a signaling unit or a pharmacophore, to other functional moieties. These can include other fluorophores to create FRET pairs, targeting ligands to direct the probe to a specific protein, or environmentally sensitive groups that alter their fluorescence in response to local changes like pH or ion concentration.

The primary sites for modification are the 5-amino group and the 4-hydroxyl group. The 5-amino group is a potent nucleophile, making it ideal for forming stable amide or triazole linkages.

Key Synthetic Methodologies:
  • Amide Condensation: This is one of the most reliable and widely used methods for bioconjugation. The nucleophilic 5-amino group reacts with an activated carboxylic acid (e.g., an acyl chloride or an NHS-ester) on the molecule to be attached. This forms a highly stable amide bond. The reaction is robust, high-yielding, and the resulting amide bond is resistant to hydrolysis under physiological conditions.[3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Popularly known as "Click Chemistry," this reaction offers exceptional efficiency and orthogonality. It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring. To use this method, either the quinazoline or the conjugation partner must first be functionalized with an azide or alkyne group. The reaction proceeds under mild, often aqueous, conditions with near-perfect yields and minimal byproducts, simplifying purification.[3]

  • Nucleophilic Aromatic Substitution (SNAr): While the 4-hydroxyl group is a poor leaving group, it can be converted into a more reactive intermediate, such as a 4-chloroquinazoline, by treatment with reagents like phosphorus oxychloride (POCl₃). This activated intermediate can then readily react with various nucleophiles (e.g., amines on a targeting moiety) to form substituted 4-aminoquinazoline derivatives. This strategy is fundamental in the synthesis of many kinase inhibitors and offers another avenue for probe diversification.[1]

The following diagram illustrates these primary synthetic pathways.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_reagents Key Reagents / Intermediates cluster_products Probe Scaffolds start 5-Amino-4-hydroxyquinazoline amide Amide Condensation start->amide 5-NH₂ group intermediate_azide 5-Azido-4-hydroxyquinazoline start->intermediate_azide Diazotization/ Azide Substitution intermediate_chloro 5-Amino-4-chloroquinazoline start->intermediate_chloro POCl₃ prod_amide Amide-Linked Probe amide->prod_amide click CuAAC (Click Chemistry) prod_click Triazole-Linked Probe click->prod_click snar SNAr at C4 Position prod_snar 4-Amino-Substituted Probe snar->prod_snar reagent_amide Fluorophore-COOH + EDC/NHS reagent_amide->amide reagent_click Fluorophore-Alkyne reagent_click->click intermediate_azide->click reagent_snar Fluorophore-NH2 reagent_snar->snar intermediate_chloro->snar 4-Cl group G reagents Reactants: - Quinazoline - Fluorophore-COOH - Coupling Agents reaction Amide Coupling Reaction (DMF, RT, 12-18h) reagents->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup Reaction complete purification Column Chromatography workup->purification Crude product analysis Structure & Purity Analysis (NMR, MS, HPLC) purification->analysis Isolated fractions final_product Purified Fluorescent Probe analysis->final_product Purity >95% G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture Culture cells on glass-bottom dish incubation Incubate cells with probe (37°C, 15-60 min) cell_culture->incubation probe_prep Prepare probe working solution (1-10 µM in medium) probe_prep->incubation wash Wash 3x with PBS to remove unbound probe incubation->wash imaging Image on fluorescence microscope (Correct filter sets) wash->imaging analysis Analyze image data (Localization, Intensity) imaging->analysis

Sources

Method

Application Notes and Protocols for the N-Alkylation of 5-Amino-4-hydroxyquinazoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Quinazolines in Medicinal Chemistry The quinazoline scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Quinazolines in Medicinal Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. N-alkylation, in particular, is a powerful tool for introducing structural diversity and modulating the pharmacological profile of quinazoline derivatives. This guide provides a comprehensive overview of protocols and strategies for the N-alkylation of 5-amino-4-hydroxyquinazoline, a versatile building block for the synthesis of novel bioactive compounds.

Strategic Considerations for N-Alkylation of 5-Amino-4-hydroxyquinazoline

The N-alkylation of 5-amino-4-hydroxyquinazoline presents a unique regioselectivity challenge due to the presence of multiple nucleophilic centers: the exocyclic 5-amino group, the 4-hydroxyl group, and the two ring nitrogens (N-1 and N-3). The outcome of an alkylation reaction will be highly dependent on the reaction conditions, particularly the choice of base and solvent, which influence the relative nucleophilicity of these sites.

The basicity of unsubstituted quinazoline is relatively low, with a reported pKa of 3.51 for the protonated form.[3] The introduction of the electron-donating 5-amino and 4-hydroxyl groups is expected to increase the basicity of the ring nitrogens. However, the exocyclic amino group and the hydroxyl group are also nucleophilic and can compete in alkylation reactions. In quinazolin-4(3H)-one systems, alkylation typically occurs at the N-3 position under basic conditions.[4][5] This suggests that in 5-amino-4-hydroxyquinazoline, the N-3 position and the 4-hydroxyl group are likely to be the most reactive sites under basic conditions due to the formation of the corresponding anion.

Therefore, achieving selective N-alkylation of the 5-amino group requires careful consideration of the reaction strategy. This guide will detail three primary approaches:

  • Direct N-Alkylation of the 5-Amino Group: Employing conditions that favor the nucleophilicity of the exocyclic amino group over the other potential sites.

  • N-Alkylation via a Protecting Group Strategy: Sequentially protecting the more reactive hydroxyl and/or ring nitrogen atoms to direct alkylation to the 5-amino position.

  • Reductive Amination: A chemoselective method for introducing alkyl groups to the primary amino group.

Protocol 1: Direct N-Alkylation of the 5-Amino Group

Direct alkylation of the 5-amino group is challenging due to the higher reactivity of the 4-hydroxyl group and the ring nitrogens under many conditions. However, under carefully controlled, non-basic or weakly acidic conditions, the exocyclic amino group can act as the primary nucleophile. This approach is most suitable for reactive alkylating agents.

Method A: Classical Alkylation with Alkyl Halides

This protocol aims to achieve selective N-alkylation by minimizing the deprotonation of the hydroxyl and ring nitrogen atoms.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-amino-4-hydroxyquinazoline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add the alkyl halide (1.0-1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from ambient to 60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or a significant amount of product is formed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent DMF, MeCNPolar aprotic solvents to dissolve the starting material.
Base None or a weak, non-nucleophilic baseTo avoid deprotonation of the hydroxyl and ring nitrogen.
Temperature 25-60 °CTo provide sufficient energy for the reaction without promoting side reactions.
Alkylating Agent Alkyl iodide, Alkyl bromideIodides and bromides are good leaving groups, facilitating the reaction.

Causality Behind Experimental Choices: By avoiding a strong base, the more acidic protons on the hydroxyl group and the quinazoline ring are less likely to be removed, thus reducing the nucleophilicity of the corresponding oxygen and nitrogen atoms. The exocyclic amino group, being a reasonably good nucleophile in its neutral state, can then selectively attack the alkyl halide.

Protocol 2: N-Alkylation via a Protecting Group Strategy

A more robust and generally applicable method for selective N-alkylation of the 5-amino group involves the use of protecting groups to temporarily block the other reactive sites. The 4-hydroxyl group is the most acidic and therefore the most likely site of initial reaction under basic conditions. Protecting this group is paramount for achieving selectivity.

Workflow for Protecting Group Strategy

G cluster_0 Protection cluster_1 N-Alkylation cluster_2 Deprotection A 5-Amino-4-hydroxyquinazoline B Protection of 4-OH group (e.g., with TBDMSCl) A->B C 5-Amino-4-(tert-butyldimethylsilyloxy)quinazoline B->C D N-Alkylation of 5-amino group (e.g., with Alkyl halide, Base) C->D E 5-(N-Alkylamino)-4-(tert-butyldimethylsilyloxy)quinazoline D->E F Deprotection of 4-OH group (e.g., with TBAF) E->F G 5-(N-Alkylamino)-4-hydroxyquinazoline F->G

Caption: Workflow for the selective N-alkylation of the 5-amino group using a protecting group strategy.

Step-by-Step Methodology:

Part A: Protection of the 4-Hydroxyl Group

  • Reaction Setup: Dissolve 5-amino-4-hydroxyquinazoline (1.0 eq) in anhydrous DMF. Add a suitable base, such as imidazole (1.5 eq) or triethylamine (1.5 eq).

  • Addition of Protecting Group: To the stirred solution, add a silyl protecting agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the protected intermediate.

Part B: N-Alkylation of the 5-Amino Group

  • Reaction Setup: Dissolve the protected 5-amino-4-(tert-butyldimethylsilyloxy)quinazoline (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

  • Deprotonation: Add a suitable base to deprotonate the 5-amino group. A moderately strong base like sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) can be used at 0 °C.

  • Alkylation: After stirring for 30 minutes, add the alkyl halide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Part C: Deprotection of the 4-Hydroxyl Group

  • Reaction Setup: Dissolve the N-alkylated, protected quinazoline from the previous step in THF.

  • Deprotection: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq of a 1 M solution in THF), and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

ParameterProtection (Part A)N-Alkylation (Part B)Deprotection (Part C)
Key Reagent TBDMSClAlkyl Halide, NaHTBAF
Solvent DMFTHF, DMFTHF
Temperature 0 °C to RT0 °C to RT/HeatRT

Causality Behind Experimental Choices: The use of a silyl protecting group for the hydroxyl function is advantageous due to its ease of installation and removal under mild conditions that are typically compatible with the amino group. The choice of a strong base in the alkylation step ensures deprotonation of the less acidic amino group once the more acidic hydroxyl group is protected.

Protocol 3: Reductive Amination

Reductive amination is a highly efficient and chemoselective method for the N-alkylation of primary amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.

Workflow for Reductive Amination

G A 5-Amino-4-hydroxyquinazoline C Imine/Enamine Formation A->C B Aldehyde or Ketone B->C E 5-(N-Alkylamino)-4-hydroxyquinazoline C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E In-situ reduction

Caption: General workflow for the reductive amination of 5-amino-4-hydroxyquinazoline.

Step-by-Step Methodology:
  • Reaction Setup: To a stirred suspension of 5-amino-4-hydroxyquinazoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH), add the aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Solvent DCM, DCE, MeOHSolvents compatible with both the imine formation and reduction steps.
Carbonyl Source Aldehyde or KetoneDetermines the alkyl group to be introduced.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group.
Temperature Room TemperatureGenerally sufficient for both steps of the reaction.

Causality Behind Experimental Choices: Reductive amination is highly chemoselective for the amino group. The hydroxyl group and the ring nitrogens do not participate in this reaction, making it an excellent choice for the selective N-alkylation of the 5-amino position without the need for protecting groups. Sodium triacetoxyborohydride is a particularly effective reagent as it is mild and does not reduce the starting aldehyde or ketone.

Conclusion

The selective N-alkylation of 5-amino-4-hydroxyquinazoline is a synthetically valuable transformation that requires careful consideration of the substrate's inherent reactivity. This guide has provided three distinct protocols, each with its own advantages and applications. Direct alkylation offers a straightforward approach for reactive alkylating agents, while the protecting group strategy provides a more versatile and controlled route. For a highly chemoselective and efficient process, reductive amination stands out as an excellent choice. The selection of the most appropriate protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents. By understanding the underlying chemical principles, researchers can effectively synthesize a diverse library of N-alkylated 5-amino-4-hydroxyquinazoline derivatives for further investigation in drug discovery and development.

References

  • Albert, A., & Armarego, W. L. F. (1965). Ionization Constants of Heterocyclic Substances. Advances in Heterocyclic Chemistry, 4, 1-41.
  • Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781.
  • Hameed, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706537.
  • Banu, H., & Singh, R. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Indian Chemical Society, 98(9), 100130.
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma Digital Commons. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-4-hydroxyquinazoline

Introduction: The Versatility of the 5-Amino-4-hydroxyquinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Amino-4-hydroxyquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The 5-amino-4-hydroxyquinazoline derivative, in particular, offers a unique substitution pattern that can be strategically functionalized to create diverse molecular libraries for screening and lead optimization. Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the chemical modification of 5-amino-4-hydroxyquinazoline via palladium-catalyzed cross-coupling reactions. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering not just step-by-step instructions, but also the underlying scientific rationale for key experimental choices.

PART 1: Pre-reaction Considerations and Synthesis of a Halogenated Precursor

Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an aryl halide or triflate. As 5-amino-4-hydroxyquinazoline is not commercially available in a pre-halogenated form suitable for direct use in these reactions, a preliminary synthetic step is necessary. The following section outlines a proposed synthesis for a halogenated derivative, a critical precursor for subsequent cross-coupling endeavors.

Tautomerism and Reactivity of 5-Amino-4-hydroxyquinazoline

It is crucial to recognize that 5-amino-4-hydroxyquinazoline exists in tautomeric equilibrium with 5-aminoquinazolin-4(3H)-one. This tautomerism can influence its reactivity. For the purpose of the following proposed synthesis and subsequent coupling reactions, we will primarily consider the quinazolin-4(3H)-one tautomer.

Proposed Synthesis of 6-Bromo-5-aminoquinazolin-4(3H)-one

A plausible route to a halogenated precursor involves the direct bromination of 5-aminoquinazolin-4(3H)-one. The electron-donating nature of the amino group at the 5-position is expected to activate the aromatic ring towards electrophilic substitution, directing bromination to the adjacent 6-position.

Protocol 1: Synthesis of 6-Bromo-5-aminoquinazolin-4(3H)-one

  • Materials:

    • 5-Amino-4-hydroxyquinazoline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-amino-4-hydroxyquinazoline in DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-5-aminoquinazolin-4(3H)-one.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

With a suitable halogenated precursor in hand, we can now explore its derivatization using a suite of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3][4]

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-5-aminoquinazolin-4(3H)-one

  • Materials:

    • 6-Bromo-5-aminoquinazolin-4(3H)-one (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

    • Na₂CO₃ (2.0-3.0 eq) or K₂CO₃ (2.0-3.0 eq)

    • Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Procedure:

    • To a reaction vessel, add 6-bromo-5-aminoquinazolin-4(3H)-one, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90
Pd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O (2:1:1)100

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst, while Pd(dppf)Cl₂ is often more effective for challenging substrates due to the bulky and electron-rich dppf ligand.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.[5]

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic-soluble reactants and the inorganic base.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction enables the coupling of aryl halides with terminal alkynes, providing access to valuable alkynyl-substituted quinazolines.[6][7]

Protocol 3: Sonogashira Coupling of 6-Bromo-5-aminoquinazolin-4(3H)-one

  • Materials:

    • 6-Bromo-5-aminoquinazolin-4(3H)-one (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Pd(PPh₃)₂Cl₂ (0.03 eq)

    • CuI (0.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • DMF or THF

  • Procedure:

    • To a reaction vessel, add 6-bromo-5-aminoquinazolin-4(3H)-one, the palladium catalyst, and CuI.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent, followed by the base and the terminal alkyne.

    • Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

Co-catalystBaseSolventTemperature (°C)
CuITEADMFRoom Temp - 50
CuIDIPEATHF60

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are typically used to ensure the solubility of all reactants.

Diagram 2: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation_Pd->CuX Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[6][9][10]

Protocol 4: Buchwald-Hartwig Amination of 6-Bromo-5-aminoquinazolin-4(3H)-one

  • Materials:

    • 6-Bromo-5-aminoquinazolin-4(3H)-one (1.0 eq)

    • Primary or secondary amine (1.2-1.5 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos or RuPhos (0.04 eq)

    • NaOt-Bu or K₃PO₄ (1.5-2.0 eq)

    • Toluene or Dioxane

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.

    • Add 6-bromo-5-aminoquinazolin-4(3H)-one and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

LigandBaseSolventTemperature (°C)
XPhosNaOt-BuToluene100
RuPhosK₃PO₄Dioxane110

Causality Behind Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos and RuPhos are essential for promoting the reductive elimination step and preventing catalyst decomposition.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of a glovebox or Schlenk techniques.

Diagram 3: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start glovebox Inert Atmosphere (Glovebox) start->glovebox reagents Add Pd₂(dba)₃, Ligand, Base, 6-Bromo-5-aminoquinazolin-4(3H)-one, Amine glovebox->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Seal and Heat (80-110 °C, 12-24h) solvent->reaction workup Cool, Dilute, Filter reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

PART 3: Troubleshooting and Mechanistic Considerations

The presence of both an amino and a hydroxyl group on the quinazoline scaffold can present unique challenges.

  • Potential for Catalyst Inhibition: The free amino group at the 5-position can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity. If low yields are observed, consider using a higher catalyst loading or a more electron-rich ligand that can outcompete the substrate's amino group for coordination.

  • Hydroxyl Group Reactivity: The 4-hydroxyl group (or its keto tautomer) can be deprotonated under basic conditions, potentially leading to side reactions. While often tolerated, if issues arise, protection of the hydroxyl group as a methyl ether or a benzyl ether may be necessary. This would require an additional deprotection step at the end of the synthesis.

  • Low Solubility: The 5-amino-4-hydroxyquinazoline core can have limited solubility in common organic solvents. Careful selection of the solvent system and ensuring adequate heating and stirring are crucial for reaction success.

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst deactivation. This can be mitigated by using appropriate ligands that stabilize the active Pd(0) species and by ensuring a strictly inert atmosphere.[11]

Safety Precautions

  • Handling of Reagents: Palladium catalysts, phosphine ligands, and organoboron reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: Many of the reagents used in these reactions are air- and/or moisture-sensitive. Proper techniques for handling air-sensitive compounds are required.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The functionalization of the 5-amino-4-hydroxyquinazoline scaffold using palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. While direct protocols for this specific substrate are not extensively documented, the principles and procedures outlined in this guide, derived from closely related systems, provide a robust framework for successful experimentation. By understanding the underlying mechanisms and potential challenges, researchers can effectively leverage these powerful synthetic tools to advance their drug discovery programs.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Link

  • Buchwald–Hartwig amination. Wikipedia. Link

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Link

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. Link

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. Link

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. Link

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Link

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH. Link

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Link

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Link

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Link

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - NIH. Link

  • Supported Palladium-Catalyzed Tandem Synthesis of 2-(Alkylamino/amino)-3-arylquinazolin-4(3H)-ones Employing CO Source. PubMed. Link

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Link

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Link

  • Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. PMC - NIH. Link

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Link

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Link

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC - NIH. Link

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Link

  • Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Link

  • 5-Aminoisoquinoline(1125-60-6) 1H NMR spectrum. ChemicalBook. Link

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town. Link

  • Sonogashira coupling synthesis of one‐pot, two‐stage substituted... ResearchGate. Link

  • Suzuki reaction. Wikipedia. Link

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Recent Advances in Sonogashira Reactions. ResearchGate. Link

  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research - ACS Publications. Link

  • Quantum chemical and spectroscopic investigations of 5-aminoquinoline. PubMed. Link

  • Sonogashira Coupling. Chemistry LibreTexts. Link

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link

  • Suzuki Coupling. Organic Chemistry Portal. Link

  • Palladium-catalyzed intermolecular oxidative cyclization of N-aryl enamines with isocyanides through double sp(2) C-H bonds cleavage: facile synthesis of 4-aminoquinoline derivatives. PubMed. Link

  • Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl. ACS Publications. Link

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Link

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC - NIH. Link

  • Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Link

  • 4-Hydroxyquinazoline(491-36-1) 1H NMR. ChemicalBook. Link

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Method

Application Note: Development of 5-Amino-4-hydroxyquinazoline-based EGFR Inhibitors

Strategic Overview: The 5-Amino Advantage The quinazoline pharmacophore remains the gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition. While first-generation inhibitors (e.g., Gefitinib, Erlotinib) rel...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The 5-Amino Advantage

The quinazoline pharmacophore remains the gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition. While first-generation inhibitors (e.g., Gefitinib, Erlotinib) rely heavily on 6- and 7-position modifications for solubility and pharmacokinetic properties, the 5-position represents an underutilized vector for next-generation design.

Why 5-Amino-4-hydroxyquinazoline?

  • Solvent Front Interaction: The 5-position orients towards the solvent front in the ATP-binding pocket, offering a unique exit vector for solubilizing tails without disrupting the critical N1-hinge hydrogen bond.

  • Covalent Warhead Attachment: The 5-amino group provides a nucleophilic handle to attach acrylamides or other Michael acceptors, potentially targeting non-catalytic cysteines (e.g., Cys797) in a distinct geometry compared to 6-substituted analogs.

  • Tautomeric Versatility: While the 4-hydroxy form (quinazolin-4(3H)-one) is the stable tautomer, it serves as the universal precursor for the active 4-anilino "kinase-active" species.

Chemical Synthesis Protocol

This section details the robust synthesis of the 5-amino-4-hydroxyquinazoline core (Compound 3 ) and its subsequent activation to the kinase-potent 4-anilino derivative.

Synthetic Route Workflow

SynthesisRoute SM 2-Amino-6-nitrobenzoic acid (Starting Material) Int1 5-Nitroquinazolin-4(3H)-one (Cyclization) SM->Int1 Formamide, 140°C Niementowski Rxn Core 5-Amino-quinazolin-4(3H)-one (The Core Scaffold) Int1->Core Fe/NH4Cl or H2/Pd-C Reduction Cl 4-Chloro-5-aminoquinazoline (Activation) Core->Cl POCl3 / SOCl2 Chlorination Final 4-Anilino-5-aminoquinazoline (Active Inhibitor) Cl->Final Ar-NH2, iPrOH SNAr Coupling

Figure 1: Step-wise synthesis from nitro-anthranilic acid precursor to active kinase inhibitor.

Step 1: Cyclization (Niementowski Reaction)
  • Reagents: 2-Amino-6-nitrobenzoic acid (1.0 eq), Formamide (5.0 eq).

  • Protocol:

    • Suspend 2-amino-6-nitrobenzoic acid in formamide in a round-bottom flask.

    • Heat to 140–150°C for 4–6 hours. Note: The high temperature is required to drive the condensation and dehydration.

    • Monitor by TLC (mobile phase: 5% MeOH in DCM).

    • Cool to room temperature. The product, 5-nitroquinazolin-4(3H)-one , typically precipitates.

    • Filter, wash with water and cold ethanol. Dry in vacuo.

Step 2: Nitro Reduction (The Core Synthesis)
  • Reagents: Iron powder (5.0 eq), NH₄Cl (1.0 eq), EtOH/H₂O (3:1).

  • Protocol:

    • Suspend 5-nitroquinazolin-4(3H)-one in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Reflux at 80°C for 2 hours.

    • Hot filter through Celite to remove iron residues.

    • Concentrate the filtrate. Recrystallize from ethanol to yield 5-amino-4-hydroxyquinazoline (tautomer of 5-amino-quinazolin-4(3H)-one).

Step 3: Activation & Coupling (Critical for Potency)
  • Rationale: The 4-hydroxy core is generally inactive against kinases. It must be converted to the 4-anilino form to mimic ATP's adenine ring.

  • Protocol:

    • Chlorination: Reflux the 5-amino core in POCl₃ (neat) with catalytic DIPEA for 3 hours. Caution: Protect the 5-amino group (e.g., acetylation) if side reactions occur, though POCl3 usually tolerates the aniline.

    • Evaporate POCl₃ to yield the unstable 4-chloro intermediate.

    • S_NAr Coupling: Immediately dissolve in Isopropanol (iPrOH). Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).

    • Reflux for 2–4 hours. The product precipitates as the HCl salt.

Biochemical Validation: ADP-Glo™ Kinase Assay[1]

To validate the synthesized inhibitors, we utilize the ADP-Glo™ system (Promega). This assay is superior to standard fluorescence assays for fragment-based screening due to its high sensitivity at low ATP conversion rates.

Assay Logic

ADPGlo Reaction Kinase Reaction (EGFR + Substrate + ATP + Compound) Step1 Step 1: ADP-Glo Reagent (Depletes unconsumed ATP) Reaction->Step1 60 min incubation Step2 Step 2: Detection Reagent (Converts ADP -> ATP -> Luciferase) Step1->Step2 40 min incubation Readout Luminescence Signal (Proportional to Kinase Activity) Step2->Readout Measure RLU

Figure 2: ADP-Glo assay principle. Signal is positive correlation to kinase activity (ADP production).[1]

Detailed Protocol

Reagents:

  • Enzyme: Recombinant EGFR (wild-type or T790M mutant).[2]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultra-pure ATP (Km apparent: ~10 µM for EGFR).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 5-amino-quinazoline inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate (Final DMSO < 1%).

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/well) in 1x Buffer. Incubate 10 min at RT (allows compound binding).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. Mechanism: This digests all unreacted ATP.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent . Incubate 30 min. Mechanism: Converts generated ADP back to ATP, which drives Luciferase.

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

  • Analysis: Calculate IC₅₀ using a sigmoidal dose-response (variable slope) model.

Cellular Validation: Western Blotting

Biochemical potency must be translated to cellular target engagement. We assess the phosphorylation status of EGFR (Tyr1068) in A431 epidermoid carcinoma cells (high EGFR expression).

Experimental Design Table
GroupTreatmentStimulusExpected Outcome (pEGFR)
Negative Ctrl DMSONoneLow Basal
Positive Ctrl DMSOEGF (50 ng/mL)High
Reference Gefitinib (1 µM)EGF (50 ng/mL)Low (Inhibited)
Test Cmpd 5-Amino Analog (1 µM)EGF (50 ng/mL)Low (If active)
Protocol
  • Seeding: Plate A431 cells (5 x 10⁵ cells/well) in 6-well plates. Incubate 24h.

  • Starvation: Replace media with serum-free DMEM for 16 hours. Critical: Removes basal phosphorylation caused by serum growth factors.

  • Treatment: Add test compounds (0.1, 1.0, 10 µM) for 2 hours.

  • Stimulation: Add EGF (50 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na₃VO₄, NaF).

  • Western Blot:

    • Load 20 µg protein/lane (SDS-PAGE).

    • Transfer to PVDF membrane.[3]

    • Primary Antibodies:

      • Anti-pEGFR (Tyr1068) [Rabbit mAb, 1:1000].

      • Anti-Total EGFR [Mouse mAb, 1:1000] (Loading Control).

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.

Interpretation: A potent inhibitor will erase the pEGFR band at 1 µM while Total EGFR remains constant.

References

  • Synthesis of Quinazolinones: Connors, D., et al. "Niementowski synthesis of quinazolin-4(3H)-ones."[4] Current Protocols in Chemical Biology, 2011.

  • EGFR Inhibitor Design: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 2002.

  • ADP-Glo Protocol: Promega Corporation.[5] "ADP-Glo™ Kinase Assay Technical Manual."

  • Western Blotting: Bio-Rad Laboratories.[3] "Best Practices for Western Blot Detection of Phosphorylation Events."

  • 5-Amino Substitution Strategy: Bridges, A.J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996.

Sources

Application

5-Amino-4-hydroxyquinazoline as a ligand for metal complexes

Application Note: 5-Amino-4-Hydroxyquinazoline as a Ligand for Metal Complexes Executive Summary 5-Amino-4-hydroxyquinazoline (also known as 5-aminoquinazolin-4(3H)-one) represents a specialized subclass of N,O-donor lig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-4-Hydroxyquinazoline as a Ligand for Metal Complexes

Executive Summary

5-Amino-4-hydroxyquinazoline (also known as 5-aminoquinazolin-4(3H)-one) represents a specialized subclass of N,O-donor ligands derived from the quinazoline scaffold. Unlike its more common isomers (e.g., 2-amino or 3-amino derivatives), the 5-amino isomer features a unique "peri-like" substitution pattern where the amino group at position 5 and the carbonyl/hydroxyl group at position 4 are spatially proximal across the fused ring junction.

This structural arrangement facilitates the formation of stable six-membered chelate rings with transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), offering distinct stability profiles compared to the five-membered rings formed by 8-hydroxyquinoline. This guide details the synthesis, complexation, and characterization protocols for researchers developing novel metallodrugs or catalytic systems.

Chemical Identity & Ligand Design

  • IUPAC Name: 5-Aminoquinazolin-4(3H)-one

  • CAS Registry: 135106-40-0 (Generic 5-amino isomer class)

  • Molecular Formula: C₈H₇N₃O[1]

  • Molecular Weight: 161.16 g/mol [1]

  • Key Tautomerism: Exists in equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In solution, the lactam (oxo) form typically predominates, but coordination often involves the deprotonated enolate oxygen.

Coordination Logic: The ligand acts as a bidentate monoanionic [N,O] donor .

  • Donor Site 1: The Oxygen atom at C4 (carbonyl/hydroxyl).

  • Donor Site 2: The Nitrogen atom of the primary amine at C5.

  • Geometry: Binding forms a 6-membered chelate ring (M–O–C4–C4a–C5–N), favored by the bite angle of the peri-substitution.

Synthesis Protocol: Ligand Preparation

To ensure high purity for coordination chemistry, we recommend synthesizing the ligand de novo rather than relying on commercial stocks which may contain isomers.

Step 1: Cyclization to 5-Nitroquinazolin-4(3H)-one
  • Precursor: 2-Amino-6-nitrobenzoic acid.

  • Reagents: Formamide (solvent & reagent).

  • Mechanism: Niementowski-type cyclocondensation.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid (10 mmol) in formamide (15 mL).

  • Reflux the mixture at 140–150°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Filter the resulting yellow precipitate.

  • Recrystallize from ethanol to yield 5-nitroquinazolin-4(3H)-one .

Step 2: Reduction to 5-Aminoquinazolin-4(3H)-one
  • Reagents: Stannous Chloride (SnCl₂[2]·2H₂O) / HCl.[2]

Procedure:

  • Suspend the nitro compound (5 mmol) in Ethanol (20 mL).

  • Add a solution of SnCl₂[2]·2H₂O (15 mmol) dissolved in concentrated HCl (5 mL).

  • Reflux for 3 hours. The yellow suspension will turn clear/dark.

  • Cool and neutralize with 10% NaOH solution until pH ~8.

  • Extract with Ethyl Acetate (3 x 30 mL) or filter the precipitate if insoluble in organic phase.

  • Recrystallize from ethanol/water to obtain the target 5-amino ligand as pale yellow crystals.

Protocol: Metal Complex Synthesis

Target Complexes: [M(L)₂] or [M(L)Cl(H₂O)] depending on stoichiometry. Metals: Cu(II), Ni(II), Co(II), Zn(II).[3]

Standard Operating Procedure (SOP):

  • Ligand Solution: Dissolve 2 mmol of 5-aminoquinazolin-4(3H)-one in hot absolute ethanol (20 mL).

  • Metal Solution: Dissolve 1 mmol of metal salt (e.g., Cu(OAc)₂·H₂O or NiCl₂·6H₂O) in hot ethanol (10 mL).

    • Note: Acetate salts are preferred to facilitate deprotonation of the 4-OH group. If using chlorides, add 2 mmol of Sodium Acetate as a buffer.

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture at reflux (70–80°C) for 3–5 hours .

    • Observation: A distinct color change or precipitation indicates complexation.

  • Isolation:

    • Cool to room temperature.

    • Filter the solid complex.[2][4]

    • Wash 1: Hot water (to remove unreacted metal salts).

    • Wash 2: Cold ethanol (to remove unreacted ligand).

    • Wash 3: Diethyl ether (to facilitate drying).

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Characterization & Validation

Use this table to validate the formation of the complex.

TechniqueParameterExpected Observation (Ligand → Complex)Interpretation
FT-IR ν(C=O) / ν(C-O)Shift from ~1680 cm⁻¹ to ~1620–1640 cm⁻¹Indicates coordination via Carbonyl Oxygen.
FT-IR ν(NH₂)Shift/Broadening of 3300–3400 cm⁻¹ bandsIndicates coordination via Amino Nitrogen.
FT-IR ν(M-O) & ν(M-N)New bands at 450–550 cm⁻¹Confirm metal-ligand bond formation.
¹H NMR NH₂ ProtonsDownfield shift (e.g., from 6.5 ppm to >7.0 ppm)Deshielding due to electron donation to metal.
UV-Vis d-d TransitionsNew bands in 500–800 nm regionDiagnostic of geometry (e.g., Octahedral vs Tetrahedral).
Molar Cond. ConductivityLow values (< 20 Ω⁻¹cm²mol⁻¹ in DMSO)Indicates non-electrolytic nature (neutral complex).

Visualization of Workflow & Structure

Figure 1: Synthesis and Coordination Pathway

G cluster_coord Coordination Geometry (6-Membered Ring) Start 2-Amino-6-nitrobenzoic Acid Step1 Cyclization (Formamide, Reflux) Start->Step1 Inter 5-Nitroquinazolin-4(3H)-one Step1->Inter Step2 Reduction (SnCl2 / HCl) Inter->Step2 Ligand 5-Aminoquinazolin-4(3H)-one (The Ligand) Step2->Ligand Complex Metal Complex [M(L)2] Ligand->Complex + M(OAc)2 Reflux Metal M(II) O_donor O (C4) Metal->O_donor N_donor N (NH2-C5) Metal->N_donor

Caption: Synthetic pathway from precursor to metal complex, highlighting the formation of the active 5-amino ligand and its bidentate coordination mode.

Biological Applications

The resulting complexes are candidates for:

  • Antimicrobial Agents: The chelation theory suggests that complexation increases the lipophilicity of the central metal ion (via delocalization of pi-electrons over the chelate ring), enhancing penetration through the lipid layers of bacterial cell membranes.

  • DNA Binding: Planar quinazoline complexes can interact with DNA via intercalation .

    • Protocol: Perform absorption titration. Add increasing concentrations of CT-DNA to a fixed concentration of the complex. Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) as evidence of strong intercalation.

References

  • Synthesis of Quinazolinone Precursors: Title: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: Synthesis from 2-Aminobenzamides.[5] Source: PubMed Central (NIH). URL:[Link]

  • Coordination Chemistry of Amino-Quinazolines: Title: Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol (Analogous N,S/N,O coordination modes). Source: PubMed Central (NIH). URL:[Link]

  • Metal-Hydroxyquinoline Analogies (Mechanistic Grounding): Title: Drug design strategies with metal-hydroxyquinoline complexes.[6] Source: PubMed. URL:[Link]

Sources

Method

Application Note: Continuous Flow Synthesis of 5-Amino-4-hydroxyquinazoline

Executive Summary This application note details a robust, scalable continuous flow protocol for the synthesis of 5-Amino-4-hydroxyquinazoline (also known as 5-aminoquinazolin-4(3H)-one). While traditional batch synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable continuous flow protocol for the synthesis of 5-Amino-4-hydroxyquinazoline (also known as 5-aminoquinazolin-4(3H)-one). While traditional batch synthesis of amino-quinazolinones is plagued by poor solubility, thermal hazards during nitration/reduction, and difficult workups, this flow chemistry approach leverages Process Intensification (PI) to achieve superior purity and safety.

The method employs a two-stage telescoped workflow:

  • High-Temperature Modified Niementowski Cyclization: Rapid condensation of 2-amino-6-nitrobenzoic acid with formamide in a heated coil reactor.

  • Heterogeneous Catalytic Hydrogenation: Safe, continuous reduction of the nitro-intermediate using a packed-bed reactor (H-Cube® or trickle-bed equivalent).

Key Advantages:

  • Thermal Safety: Precise control of the highly exothermic nitro-reduction.

  • Solids Handling: Utilization of high-boiling polar solvents (DMSO/DMAc) and high-temperature maintenance prevents fouling common in quinazoline synthesis.

  • Throughput: Capable of generating >10 g/hour in a standard lab-scale flow setup.

Chemical Pathway & Retrosynthesis

The synthesis targets the 5-position of the quinazoline ring. Retrosynthetic analysis dictates that the substituent must be present at the 6-position of the starting anthranilic acid derivative. The C1-carboxyl and C2-amino groups of the benzene ring form the pyrimidine core, mapping the C6-position of the precursor to the C5-position of the final quinazoline.

Reaction Scheme
  • Cyclization: 2-Amino-6-nitrobenzoic acid reacts with excess formamide at high temperature (160–180 °C) to yield 5-nitroquinazolin-4(3H)-one .

  • Reduction: The nitro group is reduced to the primary amine using H₂ and Pd/C.

ReactionScheme SM 2-Amino-6-nitrobenzoic acid (Precursor) Inter Intermediate: 5-Nitroquinazolin-4(3H)-one SM->Inter Step 1: 170°C, Coil Reactor Reagent Formamide (Cyclizing Agent) Reagent->Inter Product Target: 5-Amino-4-hydroxyquinazoline Inter->Product Step 2: Packed Bed, 60°C H2 H2 / Pd/C (Reduction) H2->Product

Figure 1: Retrosynthetic pathway and forward reaction flow for 5-Amino-4-hydroxyquinazoline.

Experimental Protocol

Equipment Setup
  • Pumps: 2x High-pressure HPLC pumps (e.g., Knauer Azura or Vapourtec R-Series) capable of handling viscous solvents.

  • Reactor 1 (Cyclization): 10 mL PFA or Stainless Steel coil reactor (heated).

  • Reactor 2 (Hydrogenation): Packed bed reactor column (CatCart®) filled with 10% Pd/C.

  • Pressure Control: Back Pressure Regulator (BPR) set to 250 psi (17 bar) to maintain liquid phase at high temperatures and ensure H₂ saturation.

Step 1: Niementowski Cyclization

Objective: Synthesize 5-nitroquinazolin-4(3H)-one.

  • Feed A: 0.5 M solution of 2-amino-6-nitrobenzoic acid dissolved in DMAc (Dimethylacetamide). Note: DMAc is preferred over DMF due to higher boiling point and stability.

  • Feed B: Neat Formamide .

  • Mixing: T-mixer combining Feed A and Feed B in a 1:2 ratio (excess formamide acts as solvent/reagent).

  • Reaction Conditions:

    • Temperature: 170 °C

    • Residence Time: 20 minutes

    • System Pressure: 100 psi (to prevent solvent boiling).

  • Observation: The reaction mixture turns dark yellow/orange. The high temperature is critical to drive the dehydration and prevent clogging by the poorly soluble intermediate.

Step 2: Continuous Hydrogenation

Objective: Reduce the nitro group to the amino group.

  • Feed: The effluent from Step 1 is diluted 1:1 with MeOH (Methanol) via a third pump (optional but recommended to reduce viscosity and enhance H₂ solubility).

  • Reactor: Packed bed reactor (10% Pd/C, 30 mm x 4 mm column).

  • Gas Feed: Hydrogen gas introduced via a gas module or pre-saturated solvent stream (segmented flow).

  • Conditions:

    • Temperature: 60 °C

    • Pressure: 250 psi (17 bar)

    • Flow Rate: Adjusted to ensure full conversion (typically 0.5 – 1.0 mL/min).

Downstream Processing
  • Collection: The output is collected in a flask kept at 0–5 °C.

  • Isolation: The target compound, 5-Amino-4-hydroxyquinazoline , often precipitates upon cooling and addition of water (antisolvent).

  • Purification: Filtration followed by recrystallization from Ethanol/Water.

Flow Process Diagram

FlowSetup FeedA Feed A: 2-Amino-6-nitrobenzoic acid in DMAc Mixer1 T-Mixer FeedA->Mixer1 FeedB Feed B: Formamide FeedB->Mixer1 H2 H2 Gas Supply Mixer2 Gas Mixer H2->Mixer2 Coil Reactor 1 (Coil) 170°C, 20 min Mixer1->Coil Coil->Mixer2 Intermediate Stream PackedBed Reactor 2 (Packed Bed) Pd/C, 60°C Mixer2->PackedBed BPR BPR 250 psi PackedBed->BPR Collection Collection (Precipitation) BPR->Collection

Figure 2: Integrated continuous flow setup for the 2-step synthesis.

Optimization & Data Summary

The following data summarizes the optimization of the cyclization step (Step 1), which is the rate-limiting step.

EntryTemperature (°C)Residence Time (min)SolventConversion (%)Yield (Step 1)Notes
114030DMF65%55%Incomplete conversion; fouling observed.
216020DMAc92%85%Good solubility; minor impurity.
3170 20 DMAc >98% 94% Optimal conditions.
418010DMAc95%88%Degradation byproducts observed.

Solubility Note: The 5-amino derivative is amphoteric but generally poorly soluble in neutral organic solvents. The use of DMAc ensures the intermediate remains in solution during the transition between reactors.

Critical Analysis & Troubleshooting

Why Flow? (Causality)[1]
  • Thermal Management: The Niementowski reaction requires high temperatures (>150°C) to overcome the activation energy for ring closure. In batch, maintaining this temperature with a nitro-group present poses a runaway risk. Flow reactors have a high surface-area-to-volume ratio, allowing efficient heat dissipation.

  • Safety in Hydrogenation: Reducing nitro-compounds releases significant heat (~500 kJ/mol). Packed-bed flow reactors minimize the active volume of hydrogen and pyrophoric catalyst (Pd/C), rendering the process inherently safer than a batch autoclave.

Troubleshooting Guide
  • Clogging in Coil: If the reactor clogs during Step 1, increase the % of Formamide or switch to NMP (N-Methyl-2-pyrrolidone). Ensure the system is flushed with pure solvent immediately after the run.

  • Leaching of Pd: If the product is colored (dark) after Step 2, Pd leaching may be occurring. Insert a metal scavenger cartridge (e.g., Thiol-silica) post-reactor or reduce the acidity of the feed.

  • Low Conversion in Step 2: Nitro-reduction can be sluggish if H₂ mass transfer is poor. Increase system pressure to 300 psi or increase the gas-to-liquid flow ratio.

References

  • Continuous Flow Synthesis of Anticancer Drugs. Int. J. Mol. Sci. 2022, 23, 1500. Link

    • Context: Discusses general flow strategies for heterocyclic anticancer scaffolds.
  • Niementowski Quinazoline Synthesis. Wikipedia / Organic Chemistry Portal.Link

    • Context: Mechanistic background for the cyclization of anthranilic acids.[1]

  • Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. 2024.[2] Link

    • Context: Validates the safety benefits of flow hydrogen
  • Synthesis of Quinazolin-4(3H)-one Derivatives. Dove Medical Press. 2024.[2] Link

    • Context: Provides structural analogues and solubility d
  • 5-Amino-4-hydroxyquinazoline (CAS 135106-40-0). Synchem Product Data.Link

    • Context: Verification of the target molecule identity and commercial availability.

Sources

Technical Notes & Optimization

Troubleshooting

common byproducts in 5-Amino-4-hydroxyquinazoline synthesis and their removal

Ticket ID: #QZN-5AM-SYN-001 Subject: Troubleshooting Byproducts, Reduction Failures, and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-5AM-SYN-001 Subject: Troubleshooting Byproducts, Reduction Failures, and Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-amino-4-hydroxyquinazoline (also referred to as 5-aminoquinazolin-4(3H)-one) presents a unique set of challenges due to the steric hindrance of the 5-position and the amphoteric nature of the final product. The most robust synthetic route typically involves the cyclization of 2-amino-6-nitrobenzoic acid (6-nitroanthranilic acid) followed by the reduction of the nitro group.

This guide addresses the three most common failure modes:

  • Incomplete Cyclization: Formation of open-chain N-formyl intermediates.

  • Reduction Artifacts: Persistent azo-dimers (red impurities) and hydroxylamines.

  • Isolation Lock: Difficulty precipitating the product due to incorrect pH handling (Isoelectric Point mismanagement).

Module 1: The Cyclization Phase (Core Formation)

The Workflow

The standard Niementowski-type cyclization uses formamide or formamidine acetate. Because the nitro group is at the 6-position (ortho to the amine in the starting material), steric crowding often inhibits the initial nucleophilic attack, leading to "stalled" intermediates.

Troubleshooting Guide: Cyclization Byproducts
SymptomProbable CauseIdentified ByproductCorrective Action
Sticky brown solid (Low MP)Incomplete ring closureN-Formyl-6-nitroanthranilic acid (Open chain)Reflux longer (140°C+). The intermediate forms fast, but dehydration to the ring is slow. Ensure anhydrous conditions.
Charred black residue Thermal decomposition of solventHCN polymers / Formamide oligomers Switch Reagent. Use Formamidine Acetate (mild, 80-100°C) instead of boiling Formamide (180°C).
Product dissolves in base but not acid Hydrolysis of ringRecycled Starting Material (6-Nitroanthranilic acid)Avoid aqueous basic workups. The pyrimidine ring is susceptible to hydrolytic cleavage in strong hot base.
Visualizing the Pathway

The diagram below illustrates the critical "Stall Point" where the open-chain intermediate often precipitates before ring closure is complete.

Cyclization_Pathway Start 6-Nitroanthranilic Acid Inter N-Formyl Intermediate (STALL POINT) Start->Inter + Formamide (Fast, <100°C) Product 5-Nitroquinazolin-4(3H)-one (Precursor) Inter->Product - H2O (Slow, >140°C) Byprod Thermal Polymers (Black Tar) Inter->Byprod Overheating (>180°C)

Caption: The "Stall Point" represents the N-formyl intermediate. Researchers often stop here mistakenly thinking the reaction is complete due to precipitation.

Module 2: The Reduction Phase (Nitro Amino)

The Critical Issue: The "Red Impurity"

The reduction of 5-nitroquinazolin-4(3H)-one is the most failure-prone step. The 5-amino group is electron-donating, but the intermediate states are highly reactive.

Common Observation: The reaction mixture turns deep orange or red. Diagnosis: Formation of Azo or Azoxy dimers. This occurs when the reduction medium is too basic or the catalyst is under-active, allowing nitroso- intermediates to couple rather than reduce.

Protocol: Catalytic Hydrogenation (Recommended)
  • Catalyst: 10% Pd/C (wet support to prevent ignition).

  • Solvent: Methanol/DMF (10:1). Note: DMF is required for solubility.

  • Pressure: 40-60 psi H₂. Balloon pressure is often insufficient for the hindered 5-nitro group.

Protocol: Iron/Acetic Acid (Alternative for Robustness)

If Pd/C fails or yields azo-dimers, switch to Fe/AcOH.

  • Suspend nitro-compound in Glacial Acetic Acid.

  • Add Iron powder (3-5 eq) portion-wise at 60°C.

  • Heat to 90°C for 2 hours.

  • Crucial Workup: Filter hot to remove iron sludge. The product is soluble in hot acetic acid but will crash out upon cooling/dilution.

Reduction Byproduct Matrix
Byproduct ClassStructure DescriptionOriginRemoval Strategy
Azoxy Dimer R-N=N(O)-R (Red/Orange)High pH reduction; insufficient H₂ pressure.Very difficult to separate. Discard batch or attempt reduction with Zn/AcOH to cleave the bond.
Hydroxylamine R-NH-OHIncomplete reduction (stopped early).Continue reaction; add fresh catalyst.
Over-reduced TetrahydroquinazolineHigh pressure + High Temp + Pt catalyst.Irreversible. Prevent by monitoring H₂ uptake strictly.

Module 3: Isolation & Purification (The "Solubility Trap")

The Amphoteric Challenge

5-Amino-4-hydroxyquinazoline exists as a zwitterion in neutral water.

  • Acidic pH (< 2): Soluble as cation (

    
    ).
    
  • Basic pH (> 10): Soluble as anion (Phenolate/Enolate).

  • Neutral pH (5-7): Insoluble (Precipitates).

User Complaint: "I added water to my reaction and nothing precipitated," or "I tried to extract with Ethyl Acetate but the product stayed in the water."

The Fix: Isoelectric Precipitation Do not use organic extraction (DCM/EtOAc) as the primary isolation method. The product is too polar.

Step-by-Step Isolation Protocol:

  • Dissolution: If the crude is solid, dissolve it in 2M HCl (turns yellow/clear). Filter off any insoluble black char.

  • Neutralization: Slowly add 2M NaOH or saturated

    
     while stirring.
    
  • Target pH: Monitor pH strictly. The product precipitates heavily between pH 6.0 and 7.0 .

  • Collection: Filter the precipitate. Wash with cold water followed by a small amount of cold ethanol .[1]

  • Drying: Dry under vacuum at 50°C. High heat can cause oxidation of the amino group (browning).

Purification_Logic Crude Crude Reaction Mixture Acid Dissolve in 2M HCl Crude->Acid Filter Filter Insolubles (Char/Pd-C) Acid->Filter Base Adjust pH to 6.5 (with NaOH) Filter->Base Precip Precipitate Forms (Target Product) Base->Precip Precipitation Mother Mother Liquor (Salts/Soluble Impurities) Base->Mother Filtration

Caption: The "pH Swing" technique is the only reliable method to isolate high-purity amphoteric quinazolines without chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use chromatography to purify this? A: It is difficult. The compound streaks on silica due to the basic amine and acidic amide. If you must, use a modified mobile phase: DCM:MeOH:NH₄OH (90:9:1) . The ammonia suppresses ionization, sharpening the peak.

Q: Why is my yield for the 5-amino isomer lower than the 6- or 7-amino isomers? A: Steric hindrance. The 5-position is "sandwiched" between the ring nitrogen and the C4-carbonyl. This makes the initial cyclization of 6-nitroanthranilic acid slower, leading to more thermal decomposition byproducts compared to the unhindered isomers.

Q: My product turned purple after sitting on the bench. Why? A: Oxidation. 5-aminoquinazolines are electron-rich anilines. They oxidize in air over time, especially if moist. Store under nitrogen or argon in the dark.

References

  • Synthesis of Quinazolinones (Niementowski Reaction)

    • Williamson, T. A.[2] Heterocyclic Compounds, Vol 6. Wiley, New York, 1957. (Foundational text on quinazoline chemistry and the Niementowski reaction mechanism).

  • Reduction of Nitro-Quinazolines

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Solubility and Isoelectric Points of Heterocycles

    • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[3] Journal of the Chemical Society, 1294-1304.

  • Alternative Cyclization Methods (Microwave)

    • Alexandre, F. R., et al. (2003). Amidine-mediated synthesis of 4-hydroxyquinazolines.[4] Tetrahedron Letters, 44(24), 4455-4458. (Describes using formamidine acetate to avoid "black tar").

Sources

Optimization

Technical Support Center: 5-Amino-4-hydroxyquinazoline Production

Topic: Scale-Up Challenges & Troubleshooting Guide Document ID: TSC-QZN-0504 Status: Active Audience: Process Chemists, Scale-up Engineers, R&D Scientists Executive Summary 5-Amino-4-hydroxyquinazoline (also known as 5-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide Document ID: TSC-QZN-0504 Status: Active Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary

5-Amino-4-hydroxyquinazoline (also known as 5-aminoquinazolin-4(3H)-one) is a critical bicyclic scaffold used primarily as an intermediate for EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs) and other bioactive agents.[1][2][3]

The industrial synthesis typically follows a "Nitro-First" strategy : cyclization of 2-amino-6-nitrobenzoic acid (or its amide/nitrile derivatives) to form 5-nitroquinazolin-4(3H)-one, followed by reduction of the nitro group to the amine. This guide addresses the three primary bottlenecks in this workflow: Cyclization Efficiency , Exothermic Reduction Safety , and Solubility-Limited Purification .

Module 1: Ring Construction (Cyclization)

Context: The formation of the pyrimidine ring often utilizes the Niementowski reaction or formamide-mediated cyclization. This step requires high thermal energy and efficient water removal.

Diagram: The "Nitro-First" Synthesis Pathway

SynthesisPathway cluster_conditions Critical Control Points Precursor 2-Amino-6-nitrobenzoic Acid Intermediate 5-Nitroquinazolin-4(3H)-one Precursor->Intermediate Cyclization (>130°C, -H2O) Reagent Formamide / Formamidine Acetate Reagent->Intermediate Product 5-Amino-4-hydroxyquinazoline (Target) Intermediate->Product Reduction (H2/Pd-C or Fe/HCl)

Figure 1: The standard industrial route involving cyclization of the nitro-precursor followed by reduction.

Troubleshooting Guide: Cyclization

Q: My reaction stalls at 60-70% conversion during the formamide cyclization. Adding more time doesn't help. What is wrong? A: This is a classic equilibrium issue caused by water accumulation . The condensation releases water, which can hydrolyze the imine intermediate back to the starting material or stall the reaction.

  • Root Cause: Inefficient water removal.

  • Protocol Adjustment:

    • Temperature: Ensure the internal temperature is

      
      . Formamide boils at 210°C, but reaction kinetics drop significantly below 130°C.
      
    • Azeotropic Removal: Do not rely on simple reflux. Use a Dean-Stark trap if using a high-boiling co-solvent, or distill off the water/formamide mixture slowly if running neat.

    • Reagent Stoichiometry: Use a large excess of formamide (5–10 equivalents) if running neat. It acts as both solvent and reagent.[4]

Q: The product cake after filtration is sticky and dark brown. How do I improve the physical form? A: The "sticky" nature usually indicates trapped formamide or oligomeric byproducts.

  • Solution:

    • Cooling Profile: Do not crash cool. Cool slowly to 90°C, then add a co-solvent (like Ethanol or Water) to precipitate the product more cleanly.

    • Slurry Wash: Perform a reslurry of the wet cake in water at 50°C. Formamide is highly water-soluble; this will remove the entrained solvent.

    • pH Control: 4-hydroxyquinazolines are amphoteric. Ensure the pH is adjusted to the isoelectric point (typically pH 6–7) to maximize precipitation yield.

Module 2: Functional Group Transformation (Reduction)

Context: Converting the 5-nitro group to the 5-amino group. This is the most hazardous step during scale-up due to heat release and potential hydrogen accumulation.

Troubleshooting Guide: Reduction

Q: We are observing a dangerous exotherm upon adding the catalyst (Pd/C) to the reactor. How do we mitigate this? A: Never add dry Pd/C to a solvent containing the nitro compound, especially methanol or ethanol, in the presence of hydrogen or air.

  • Safety Protocol (Self-Validating):

    • Inerting: Nitrogen purge the vessel before catalyst addition.

    • Catalyst Paste: Pre-wet the Pd/C with 50% water to form a paste before addition. This prevents sparking (pyrophoric ignition).

    • Dosing: For large scales (>100g), do not load all nitro compound at once. Use a semi-batch mode: load catalyst and solvent, then pump in a solution/slurry of the nitro intermediate slowly under H2 pressure. This limits the "accumulation" of unreacted material and controls the heat release rate (Q_rxn).

Q: The reaction completes, but the product turns pink/purple during drying. Is it decomposing? A: This indicates oxidative instability of the newly formed aniline-like amine at position 5.

  • Mechanism: Electron-rich aromatic amines are prone to air oxidation, forming quinone-imine type impurities (colored species).

  • Corrective Action:

    • Antioxidants: Add trace amounts (0.1 wt%) of Sodium Metabisulfite or Ascorbic Acid during the final workup/crystallization.

    • Drying: Dry under vacuum with a nitrogen bleed, not air. Keep temperature <50°C.

    • Storage: Store in amber bottles under argon/nitrogen.

Module 3: Isolation & Purification

Context: 5-Amino-4-hydroxyquinazoline involves a "brick-dust" solubility profile—it is insoluble in most non-polar organics, which complicates recrystallization.

Data Table: Solubility Profile & Solvent Selection
Solvent SystemSolubilityApplicationNotes
Water (Neutral) InsolubleWashingGood for removing inorganic salts/formamide.
Water (pH < 2) SolubleDissolutionProtonation of N1/N3 or amine forms soluble salt.
Water (pH > 10) SolubleDissolutionDeprotonation of 4-OH (lactam) forms enolate.
Methanol/Ethanol Sparingly SolubleTriturationRemoves non-polar impurities; product remains solid.
DMF / DMSO SolubleRecrystallizationHigh boiling point makes solvent removal difficult.
Troubleshooting Guide: Purification

Q: I cannot find a solvent to recrystallize the material. It’s either fully soluble or insoluble. A: Standard thermal recrystallization often fails here. Use Acid-Base Precipitation (pH-swing crystallization).

  • Protocol:

    • Suspend the crude solid in water.

    • Add HCl slowly until the solution becomes clear (formation of the hydrochloride salt).

    • Add activated carbon to remove color bodies (the pink impurities). Filter while acidic.

    • Slowly neutralize the filtrate with NaOH or Ammonia to pH 6.5–7.0.

    • The product will precipitate as a free base in a high-purity crystalline form.

Q: High Performance Liquid Chromatography (HPLC) shows a persistent impurity at RRT 0.95. A: This is likely the Hydroxylamine intermediate (R-NHOH).

  • Cause: Incomplete reduction of the nitro group.

  • Fix: The hydroxylamine is difficult to separate by crystallization. You must drive the reaction to completion in the reactor.

    • Increase H2 pressure or reaction time.

    • If using Fe/HCl, ensure sufficient acid stoichiometry.

    • Check: Perform a colorimetric test or TLC stain specific for hydroxylamines before quenching the reaction.

Visual Troubleshooting Logic

Troubleshooting Start Problem Identification LowYield Low Yield / Stalled Rxn Start->LowYield Impurity Colored Impurity (Pink/Brown) Start->Impurity Filtration Slow Filtration / Sticky Cake Start->Filtration WaterCheck Check Water Removal (Dean-Stark?) LowYield->WaterCheck Oxidation Air Oxidation? Impurity->Oxidation ParticleSize Amorphous/Fine Particles? Filtration->ParticleSize TempCheck Check Temp > 135°C WaterCheck->TempCheck Yes Action: Azeotropic Distillation Action: Azeotropic Distillation WaterCheck->Action: Azeotropic Distillation No Action: Add Antioxidant / \nN2 Atmosphere Action: Add Antioxidant / N2 Atmosphere Oxidation->Action: Add Antioxidant / \nN2 Atmosphere Yes Action: Check for \nHydroxylamine (Incomplete Red.) Action: Check for Hydroxylamine (Incomplete Red.) Oxidation->Action: Check for \nHydroxylamine (Incomplete Red.) No Action: pH Swing \nRecrystallization Action: pH Swing Recrystallization ParticleSize->Action: pH Swing \nRecrystallization Yes

Figure 2: Decision tree for diagnosing common scale-up failures.

References

  • Nosova, E. V., et al. (2021).[5] Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews. Link

  • Alagarsamy, V., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Bioorganic Chemistry. Link

  • Mitin, Y. V. (1996).[4] An effective organic solvent system for the dissolution of amino acids and their derivatives.[4] International Journal of Peptide and Protein Research.[4] Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones. Tetrahedron. (General reference for Niementowski conditions).
  • BenchChem Technical Guides. (2025). Solubility of Amino-Hydroxy-Heterocycles. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Amino-4-Hydroxyquinazoline Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology.[1][2] Within...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology.[1][2] Within this privileged class of heterocycles, 5-amino-4-hydroxyquinazoline derivatives are emerging as a scaffold with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective based on experimental data from closely related quinazoline analogs. By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design and optimize novel drug candidates.

The 5-Amino-4-Hydroxyquinazoline Core: A Scaffold Primed for Interaction

The 5-amino-4-hydroxyquinazoline core presents a unique combination of hydrogen bond donors and acceptors, predisposing it to interact with various biological targets. The 4-hydroxy group can act as a key hydrogen bond donor, while the pyrimidine nitrogens and the 5-amino group can serve as hydrogen bond acceptors. This arrangement is particularly well-suited for targeting the hinge region of kinases or the active site of enzymes like poly (ADP-ribose) polymerase (PARP).[3][4]

Comparative SAR Analysis: Learning from Analogs

Direct and extensive SAR studies on the 5-amino-4-hydroxyquinazoline scaffold are still maturing. However, a wealth of information from structurally similar quinazoline derivatives, such as 4-aminoquinazolines and 4-hydroxyquinazolines, provides a robust framework for understanding the impact of substitutions at various positions.

Substitutions at the C2 Position: Modulating Potency and Selectivity

The C2 position of the quinazoline ring offers a valuable vector for modification to influence potency and selectivity.

  • Small Alkyl and Aryl Groups: Introduction of small, lipophilic groups at the C2 position has been shown to be beneficial for the activity of related quinazoline derivatives.[5] For instance, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, modifications at the 2-position led to the discovery of more potent anticancer agents.[5]

  • Anilino Moieties: In the context of 4-aminoquinazolines, a haloanilino substituent at the 2-position demonstrated potent inhibitory activity against HepG2 cells.[6] This suggests that an appropriately substituted aryl amino group at this position could enhance the anticancer properties of 5-amino-4-hydroxyquinazoline derivatives.

Table 1: Comparison of C2 Substitutions on Quinazoline Derivatives and Their Impact on Anticancer Activity

Scaffold C2 Substituent Biological Activity (IC50) Reference
1-Phenyl-1-(quinazolin-4-yl)ethanol-H0.1-0.3 µM (various cell lines)[5]
1-Phenyl-1-(quinazolin-4-yl)ethanolVarious substituted phenylsImproved potency over parent compound[5]
4-Alkylamino-2-anilinoquinazolinep-chloroanilino0.5 µM (HepG2)[6]
Substitutions on the 5-Amino Group: A Handle for Fine-Tuning Properties

The 5-amino group provides a direct attachment point for side chains that can modulate solubility, cell permeability, and target engagement.

  • Alkyl and Aryl Amines: The synthesis of C-5 amino-alkyl/aryl substituted quinazolinones has been successfully achieved via Pd/XantPhos-catalyzed amination of 5-bromo-quinazolinone.[7] This synthetic accessibility opens the door to a wide range of modifications at this position.

  • Rationale for Modification: Introducing basic amines can improve aqueous solubility, which is often a challenge in drug development. Furthermore, these side chains can be designed to interact with specific residues in the target protein, thereby enhancing potency and selectivity.

Table 2: Examples of C5-Amino Substitutions on a Quinazolinone Scaffold

Starting Material C5-Amino Substituent Synthetic Method Reference
5-Bromo-quinazolinoneAlkyl aminesPd/XantPhos-catalyzed amination[7]
5-Bromo-quinazolinoneAryl aminesPd/XantPhos-catalyzed amination[7]
Substitutions at the C6 and C7 Positions: The "Solubility" and "Potency" Hotspots

The C6 and C7 positions of the quinazoline ring are well-established as critical for the activity of many kinase inhibitors.

  • Methoxy and Ethoxy Groups: In numerous 4-anilinoquinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, the presence of methoxy or ethoxy groups at the C6 and C7 positions is crucial for high-affinity binding to the ATP pocket of the kinase.[8][9] These groups often enhance solubility and can form key interactions with the target.

  • Bulky Alkoxy Groups: The introduction of larger and more complex alkoxy groups at the C7 position has been shown to be a beneficial pharmacophoric group for antiproliferative activity in a series of quinoline derivatives, a closely related heterocyclic system.[10] This suggests that exploring similar modifications on the 5-amino-4-hydroxyquinazoline scaffold could be a fruitful strategy.

Table 3: Impact of C6 and C7 Substitutions on the Activity of Quinazoline-based Kinase Inhibitors

Compound C6/C7 Substituents Target Key Finding Reference
Vandetanib Analog6,7-dimethoxyEGFR/VEGFR-2Potent dual inhibitory activity[9]
Afatinib Analog6-morpholinoalkoxy, 7-morpholinoalkoxyPan-HERShift in binding mode compared to lapatinib[8]
Quinoline Derivative7-alkoxyN/ABulky alkoxy group beneficial for activity[10]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Biological Evaluation 5-Amino-4-hydroxyquinazoline_Scaffold 5-Amino-4-hydroxyquinazoline Core Scaffold C2_Modification C2 Position (Potency & Selectivity) 5-Amino-4-hydroxyquinazoline_Scaffold->C2_Modification Modify C5_Amine_Modification 5-Amino Group (Solubility & Target Engagement) 5-Amino-4-hydroxyquinazoline_Scaffold->C5_Amine_Modification Modify C6_C7_Modification C6/C7 Positions (Solubility & Potency) 5-Amino-4-hydroxyquinazoline_Scaffold->C6_C7_Modification Modify In_vitro_Assays In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) C2_Modification->In_vitro_Assays C5_Amine_Modification->In_vitro_Assays C6_C7_Modification->In_vitro_Assays In_vivo_Studies In vivo Studies (e.g., Xenograft Models) In_vitro_Assays->In_vivo_Studies Promising Candidates

Caption: A hypothesized pharmacophore model for 5-amino-4-hydroxyquinazoline derivatives as kinase inhibitors.

Experimental Protocols

Synthesis of a Representative 5-Amino-4-hydroxy-2-arylquinazoline

This protocol is adapted from established methods for the synthesis of related quinazoline derivatives. [7][11] Step 1: Synthesis of 5-Bromo-2-aryl-4-quinazolinone

  • To a solution of 2-amino-6-bromobenzoic acid (1.0 eq) in an appropriate solvent (e.g., dioxane), add the desired benzoyl chloride (1.1 eq) and a base (e.g., pyridine, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add an excess of ammonium acetate (5.0 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the 5-bromo-2-aryl-4-quinazolinone.

Step 2: Amination at the C5 Position

  • In a sealed tube, combine the 5-bromo-2-aryl-4-quinazolinone (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., toluene).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 16-24 hours.

  • Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 5-amino-2-aryl-4-quinazolinone.

Step 3: Conversion to 4-Hydroxyquinazoline (Tautomerization)

The 4-quinazolinone exists in tautomeric equilibrium with the 4-hydroxyquinazoline. The predominant form can depend on the solvent and pH. For biological assays, the compound is typically dissolved in DMSO, where both tautomers may be present.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-amino-4-hydroxyquinazoline derivatives (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 5-amino-4-hydroxyquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of SAR for related quinazoline derivatives, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on systematic exploration of substitutions at the C2, C5-amino, C6, and C7 positions to build a comprehensive SAR profile for this specific scaffold. Such studies, coupled with target identification and mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

  • Park, S., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(2), 171-176. [Link]

  • Abdel-rahman, H. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]

  • Kumar, A., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(10), 1447–1457. [Link]

  • Korkmaz, B., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 1-10. [Link]

  • Wang, Y., et al. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry, 65(9), 6803–6825. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277. [Link]

  • da Silva, G. V. J., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1-28. [Link]

  • Senchenko, V. P., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Bulletin, 65(8), 2025-2038. [Link]

  • Romero, E. L., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378893. [Link]

  • Angibaud, P., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of medicinal chemistry, 59(17), 7859–7877. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116869. [Link]

  • Romero, E. L., & Delgado, G. E. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Neural Regeneration Research, 18(1), 63-70. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

  • Chen, C. H., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Cancer Research, 67(9 Supplement), 4503-4503. [Link]

  • Maccari, R., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Scientific Reports, 10(1), 18938. [Link]

  • Le, N. T., et al. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Journal of Chemistry, 2015, 1-6. [Link]

Sources

Comparative

comparing the antibacterial spectrum of 5-Amino-4-hydroxyquinazoline and 8-hydroxyquinoline

Comparative Antibacterial Profiling: 5-Amino-4-hydroxyquinazoline vs. 8-Hydroxyquinoline Executive Summary This technical guide compares the antibacterial efficacy, mechanisms of action, and experimental profiles of 5-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Antibacterial Profiling: 5-Amino-4-hydroxyquinazoline vs. 8-Hydroxyquinoline

Executive Summary

This technical guide compares the antibacterial efficacy, mechanisms of action, and experimental profiles of 5-Amino-4-hydroxyquinazoline (a representative amino-quinazolinone scaffold) and 8-Hydroxyquinoline (Oxine).[1]

  • 8-Hydroxyquinoline (8-HQ) serves as a broad-spectrum, non-specific antimicrobial agent driven by metal chelation.[1] It is a "chemical sledgehammer" effective against Gram-positive bacteria, Gram-negative bacteria, and fungi, but limited primarily to topical or antiseptic applications due to cytotoxicity.[1]

  • 5-Amino-4-hydroxyquinazoline represents a "precision scaffold."[1] While less potent as a standalone fragment compared to 8-HQ, it is a critical pharmacophore for developing DNA gyrase and DHFR inhibitors.[1] Its spectrum is narrower (biased toward Gram-positives like S. aureus) but offers significantly higher potential for systemic drug development through structural derivatization.[1]

Chemical & Mechanistic Foundations

The distinct antibacterial behaviors of these compounds stem fundamentally from their disparate mechanisms of action.

Mechanism of Action (MoA)
  • 8-Hydroxyquinoline (Chelation-Driven): 8-HQ acts as a bidentate ligand.[1][2] It enters the bacterial cell and indiscriminately chelates essential divalent cations (

    
    , 
    
    
    
    ,
    
    
    ). This disrupts metalloenzymes required for RNA transcription and oxidative phosphorylation. Furthermore, the metal-ligand complex itself can be lipophilic, penetrating the cell membrane and generating reactive oxygen species (ROS) via Fenton chemistry.
  • 5-Amino-4-hydroxyquinazoline (Enzyme Inhibition): This compound functions as a structural mimic of purines and quinolones.[1] Its primary mode of action involves competitive inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV , enzymes critical for bacterial DNA replication. The 4-hydroxy (or 4-oxo tautomer) and 5-amino groups facilitate hydrogen bonding with the enzyme-DNA complex, stabilizing the cleaved DNA and halting replication.[1]

Mechanistic Pathway Visualization

MoA_Comparison cluster_8HQ 8-Hydroxyquinoline (Chelation) cluster_Quin 5-Amino-4-hydroxyquinazoline (Inhibition) HQ 8-Hydroxyquinoline (Entry into Cell) Chelation Chelates Metal Ions (Cu2+, Zn2+, Fe2+) HQ->Chelation Disruption Disrupts Metalloenzymes & Generates ROS Chelation->Disruption Death1 Bacterial Cell Death (Non-specific) Disruption->Death1 Quin 5-Amino-4-hydroxyquinazoline (Entry into Cell) Binding Binds DNA Gyrase / Topoisomerase IV Quin->Binding Stalling Stalls Replication Forks (Inhibits Supercoiling) Binding->Stalling Death2 Bacterial Cell Death (Replication Halt) Stalling->Death2

Figure 1: Comparative Mechanism of Action.[1] 8-HQ (left) targets metal homeostasis, while 5-Amino-4-hydroxyquinazoline (right) targets DNA replication machinery.[1]

Antibacterial Spectrum Analysis

The following data consolidates experimental MIC (Minimum Inhibitory Concentration) ranges from comparative literature.

Target OrganismStrain Type8-Hydroxyquinoline (MIC)5-Amino-4-hydroxyquinazoline* (MIC)Comparative Insight
Staphylococcus aureus Gram-Positive (MSSA/MRSA)16 – 32 µM 4 – 64 µM Competitive. Quinazoline derivatives often show superior selectivity for MRSA strains due to gyrase targeting.[1]
Escherichia coli Gram-Negative2 – 8 µM > 128 µM8-HQ Dominates. The quinazoline scaffold struggles to penetrate the Gram-negative outer membrane without specific side-chain modifications.[1]
Pseudomonas aeruginosa Gram-Negative (Resistant)32 – 64 µM > 256 µM8-HQ Superior. P.[1] aeruginosa efflux pumps rapidly expel simple quinazolines; 8-HQ's chelation remains effective.[1]
Candida albicans Fungal0.5 – 4 µM Inactive / Poor8-HQ Exclusive. 5-Amino-4-hydroxyquinazoline lacks significant antifungal activity.[1]

*Note: Data for 5-Amino-4-hydroxyquinazoline refers to the core scaffold and simple 2-substituted derivatives.[1] Advanced synthetic analogs can achieve significantly lower MICs.[1]

Experimental Validation Protocols

To objectively compare these compounds in your lab, use the following Broth Microdilution Protocol adapted from CLSI standards. This protocol accounts for the solubility differences between the two compounds.

Protocol: Comparative MIC Determination

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Solvents: DMSO (for 8-HQ), 0.1M NaOH or DMSO (for Quinazoline).[1]

  • Resazurin (Alamar Blue) for viability indication.[1]

Workflow:

  • Stock Preparation:

    • Dissolve 8-HQ in DMSO to 10 mg/mL.

    • Dissolve 5-Amino-4-hydroxyquinazoline in DMSO (or 0.1M NaOH if solubility is poor) to 10 mg/mL.[1]

    • Critical: Ensure final DMSO concentration in assay wells is < 1% to avoid solvent toxicity.

  • Plate Setup (96-well):

    • Add 100 µL CAMHB to all wells.[3]

    • Perform serial 2-fold dilutions of compounds across columns 1–10 (Range: 128 µg/mL to 0.25 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation:

    • Adjust bacterial culture to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 in CAMHB.[1]

    • Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation & Readout:

    • Incubate at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for 18–24 hours.
      
    • Add 30 µL Resazurin (0.01%) and incubate for 2 hours.

    • Blue = No Growth (Inhibition); Pink = Growth.[1]

    • MIC = Lowest concentration well that remains blue.

Experimental Workflow Diagram

MIC_Protocol Start Start: Stock Preparation (10 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) Range: 128 - 0.25 µg/mL Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL final) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Add Resazurin (Visual/OD600 Read) Incubation->Readout Result Determine MIC (Lowest Conc. with No Growth) Readout->Result

Figure 2: Standardized Broth Microdilution Workflow for Comparative Testing.

Safety & Toxicity Profile

  • 8-Hydroxyquinoline:

    • Cytotoxicity: Moderate to High. It can chelate zinc fingers in mammalian DNA repair enzymes.[1]

    • Use Case: Restricted to topical antiseptics (e.g., liquid bandages), agricultural fungicides, or preservatives. Not suitable for systemic administration.[1]

  • 5-Amino-4-hydroxyquinazoline:

    • Cytotoxicity: Low to Moderate. The scaffold is highly selective for bacterial DNA gyrase over mammalian Topoisomerase II.

    • Use Case: Ideal starting point (lead compound) for oral or intravenous antibiotic development.[1]

Conclusion & Strategic Recommendation

  • Use 8-Hydroxyquinoline if your goal is surface sterilization , topical antisepsis, or antifungal control where systemic toxicity is not a concern. Its broad spectrum and low resistance potential make it a robust "cleaning" agent.[1]

  • Use 5-Amino-4-hydroxyquinazoline if you are in drug discovery targeting specific bacterial infections (particularly MRSA).[1] It acts as a versatile scaffold; while less potent in its native form against Gram-negatives, it allows for chemical modification to improve permeability and potency, offering a pathway to a patentable, systemic therapeutic.

References

  • Prachayasittikul, V., et al. (2013). "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology. Link[1]

  • Abdel-Aal, M. T., et al. (2010).[1] "Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives." Archives of Pharmacal Research. Link

  • Shen, X., et al. (2023).[4] "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3." International Journal of Molecular Sciences. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[5] Link

Sources

Validation

ADMET Profiling of 5-Amino-4-hydroxyquinazoline Derivatives: A Comparative Technical Guide

Executive Summary The 5-Amino-4-hydroxyquinazoline scaffold represents a distinct chemical space compared to the widely utilized 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib). While the latter is the gold stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Amino-4-hydroxyquinazoline scaffold represents a distinct chemical space compared to the widely utilized 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib). While the latter is the gold standard for EGFR kinase inhibition, its reliance on the 4-amino linkage often introduces solubility challenges and specific CYP-mediated metabolic liabilities.

This guide provides a technical roadmap for assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of 5-amino-4-hydroxyquinazoline derivatives. Unlike standard protocols, this guide emphasizes the keto-enol tautomerism inherent to the "4-hydroxy" moiety (predominantly quinazolin-4(3H)-one in physiological conditions) and its impact on permeability and metabolic clearance, specifically the shift from CYP-dominance to Aldehyde Oxidase (AO) susceptibility.

Part 1: The Chemical Context & Comparative Analysis

To understand the ADMET profile of 5-amino-4-hydroxyquinazolines (Subject), we must benchmark them against the industry-standard 4-anilinoquinazolines (Comparator).

Physicochemical Differentiators[1]

The substitution of the 4-aniline with a 4-hydroxyl group (tautomerizing to a carbonyl) and the addition of a 5-amino group fundamentally alters the molecular properties.

FeatureSubject: 5-Amino-4-hydroxyquinazolineComparator: 4-Anilinoquinazoline (e.g., Gefitinib)ADMET Impact
Dominant Tautomer Quinazolin-4(3H)-one (Amide-like)Aromatic Pyrimidine (Basic Amine)Permeability: The "4-hydroxy" form increases polarity (PSA), potentially reducing passive diffusion compared to the lipophilic 4-anilino.
pKa Profile Weakly acidic/neutral (pKa ~9-10 for NH)Basic (pKa ~5.4 for N1, ~8-9 for side chains)Solubility: Subject is less dependent on pH for solubility but may require co-solvents; Comparator is highly soluble in acidic gastric fluids.
H-Bonding High (Donor: 5-NH₂, 3-NH; Acceptor: 4=O)Moderate (Donor: Aniline NH; Acceptor: N1, N3)Binding: 5-amino group offers unique intramolecular H-bonding to the 4-carbonyl, locking conformation and potentially improving target selectivity.
Lipophilicity (LogD) Generally LowerGenerally HigherDistribution: Subject has lower PPB (Plasma Protein Binding) risk but potentially lower BBB penetration.
The Metabolic Shift: CYP vs. Aldehyde Oxidase

A critical insight for this scaffold is the metabolic vulnerability at the C2 and C4 positions. While 4-anilinoquinazolines are classic CYP3A4 substrates (oxidative dealkylation), 4-hydroxyquinazolines (quinazolinones) are susceptible to Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal assays.

  • Risk: The 5-amino group can electronically activate the ring, making the C2 position prone to nucleophilic attack or AO-mediated oxidation.

  • Protocol Adjustment: Standard S9 fractions or Microsomes (HLM) may underestimate clearance because AO activity decreases during preparation. Cytosolic fractions must be included in stability assays.

Part 2: Experimental Protocols & Workflows

This section details self-validating protocols designed to capture the specific nuances of the 5-amino-4-hydroxyquinazoline scaffold.

Solubility & Permeability Assessment (The "A" in ADMET)

Objective: Determine if the 4-hydroxy tautomer limits oral bioavailability.

Protocol: pH-Dependent Thermodynamic Solubility

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Buffers: Prepare phosphate buffers at pH 1.2 (Gastric), 6.8 (Intestinal), and 7.4 (Blood).

  • Incubation: Spike compound into buffers (final 1% DMSO) and shake for 24h at 37°C.

  • Separation: Centrifuge at 15,000 rpm for 10 min or use filter plates (0.45 µm).

  • Quantification: HPLC-UV/Vis.

  • Validation: Use Indomethacin (acidic reference) and Verapamil (basic reference).

Protocol: PAMPA-BBB (Blood-Brain Barrier) Rationale: The 5-amino group increases polarity. We must verify if this excludes the drug from the CNS.

  • Membrane: Porcine brain lipid extract (20 mg/mL) in dodecane.

  • Donor Plate: pH 7.4 buffer + Compound (10 µM).

  • Acceptor Plate: pH 7.4 buffer.

  • Time: 4 hours incubation (passive diffusion only).

  • Calculation:

    
    
    
Metabolic Stability Profiling (The "M" in ADMET)

Objective: Differentiate between CYP-mediated clearance and Aldehyde Oxidase (AO) clearance.

Workflow Diagram: The following Graphviz diagram illustrates the decision tree for metabolic stability, highlighting the critical inclusion of Cytosol.

MetabolicWorkflow Start Compound Selection (5-Amino-4-hydroxyquinazoline) HLM Human Liver Microsomes (NADPH added) Start->HLM Cytosol Liver Cytosol (No Cofactors / +Zaleplon) Start->Cytosol Result_HLM High Clearance in HLM? HLM->Result_HLM Result_Cyt High Clearance in Cytosol? Cytosol->Result_Cyt CYP_Drive CYP-Mediated Metabolism (Oxidation/Dealkylation) Result_HLM->CYP_Drive Yes Stable Metabolically Stable Result_HLM->Stable No AO_Drive Aldehyde Oxidase (AO) Mediated Metabolism Result_Cyt->AO_Drive Yes Result_Cyt->Stable No AO_Note Validation Step AO_Drive->AO_Note Confirm with AO Inhibitor (Raloxifene)

Figure 1: Metabolic Stability Decision Tree. Note the parallel assessment of Microsomes (CYP) and Cytosol (AO) required for quinazolinone derivatives.

Detailed Protocol: Cytosolic Stability Assay

  • System: Human Liver Cytosol (HLC) at 1 mg/mL protein.

  • Control: Zaleplon or Phthalazine (positive controls for AO activity).

  • Inhibitor Check: If clearance is high, repeat assay with Raloxifene (1 µM) or Hydralazine (25 µM) to confirm AO mechanism.

  • Sampling: 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Toxicity Assessment (The "T" in ADMET)

Objective: Assess the risk of Reactive Metabolite formation (Quinone-imines) due to the 5-amino/4-hydroxy motif.

Protocol: GSH Trapping Assay Rationale: The 5-amino group can undergo bioactivation to form reactive quinone-imine species, which bind to proteins (hepatotoxicity risk).

  • Incubation: HLM (1 mg/mL) + Compound (10 µM) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (5 mM).

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (GSH adduct) or +307 Da mass shift.

  • Interpretation: Presence of GSH adducts indicates a "Structural Alert" for idiosyncratic toxicity.

Part 3: Data Visualization & Interpretation

Comparative ADMET Summary

The table below summarizes expected trends based on SAR (Structure-Activity Relationship) analysis of the 5-amino-4-hydroxy scaffold versus the standard.

ADMET Parameter5-Amino-4-hydroxyquinazoline4-Anilinoquinazoline (Standard)Interpretation
Solubility (Aq) Low to Moderate (Crystal lattice energy high)Low (often requires salt form)4-hydroxy tautomer creates strong intermolecular H-bonds, potentially reducing solubility despite polarity.
Permeability (Caco-2) Moderate (

cm/s)
High (

cm/s)
5-amino group adds polarity; may require active transport or formulation aid.
Metabolic Liability Aldehyde Oxidase (AO) & GlucuronidationCYP3A4 / CYP2D6 CRITICAL: AO clearance is species-dependent (Human >> Dog/Rat). Rat models may overestimate stability.
hERG Inhibition Low RiskModerate/High RiskThe 4-hydroxy group reduces basicity, lowering the affinity for the hERG channel pore compared to the basic 4-amino.
Genotoxicity (Ames) Potential Risk (Aniline moiety)Potential RiskBoth scaffolds require Ames testing due to potential for DNA-intercalating planar structures.
Mechanistic Pathway: AO vs CYP

Pathways Comp 5-Amino-4-hydroxyquinazoline CYP CYP450 (Microsomes) Comp->CYP Minor Route AO Aldehyde Oxidase (Cytosol) Comp->AO Major Route (Species Dependent) UGT UGT (Phase II) Comp->UGT Direct Conjugation Met_Ox Oxidative Deamination (Unstable) CYP->Met_Ox Met_2Ox 2-Oxo Metabolite (Major AO Product) AO->Met_2Ox Met_Glu O-Glucuronide (Excreted) UGT->Met_Glu

Figure 2: Predicted Metabolic Fate. The 2-Oxo metabolite formation via Aldehyde Oxidase is a distinguishing feature of the quinazolinone scaffold.

References

  • Degorce, S. L., et al. (2020).[1] Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors.[1] Bioorganic & Medicinal Chemistry. Source:

  • Hwu, J. R., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.[2] Source:

  • Madsbad, S. (2016). Quinazoline derivatives as selective CYP1B1 inhibitors.[3] European Journal of Medicinal Chemistry. Source:

  • Al-Afify, A. S., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][5][6] Molecules. Source:

  • PubChem. (n.d.). 4-Hydroxyquinazoline Compound Summary. Source:

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Comparative

A Researcher's Guide to Comparative In Silico Screening of 5-Amino-4-hydroxyquinazoline Libraries

In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Among its varied derivatives, the 5-amino-4-hydroxyquinazoline...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Among its varied derivatives, the 5-amino-4-hydroxyquinazoline core represents a particularly promising pharmacophore for the development of novel inhibitors targeting a range of biological entities, most notably protein kinases.[2][3] The strategic application of in silico screening methodologies allows for the rapid and cost-effective identification of promising lead candidates from large chemical libraries, significantly accelerating the preclinical discovery pipeline.[4]

This guide provides a comprehensive, in-depth comparison of in silico screening workflows applicable to a 5-amino-4-hydroxyquinazoline library. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug design. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and execute insightful virtual screening campaigns.

The Strategic Imperative for In Silico Screening

The journey from a chemical library to a viable drug candidate is fraught with high attrition rates and exorbitant costs.[4] Virtual screening has emerged as an indispensable tool to mitigate these challenges by enriching the initial pool of compounds with molecules that possess a higher probability of biological activity.[5] This is achieved through a hierarchical filtering process that assesses properties ranging from drug-likeness and pharmacokinetic profiles to the specific binding affinity for a designated biological target.[6]

For a 5-amino-4-hydroxyquinazoline library, this computational funneling is particularly advantageous. The inherent structural features of this scaffold can be systematically explored and decorated with a multitude of substituents, leading to vast chemical spaces. In silico methods provide a rational framework to navigate this complexity and prioritize compounds for synthesis and biological evaluation.

Comparative Analysis of In Silico Screening Workflows

A typical in silico screening cascade integrates several computational techniques. The choice and sequence of these methods can significantly impact the outcome of the screening campaign. Here, we compare two primary workflows: a ligand-based approach and a structure-based approach.

Workflow 1: Ligand-Based Virtual Screening

This approach is employed when the three-dimensional structure of the biological target is unknown or poorly characterized, but a set of known active ligands is available. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

Key Methodologies:

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model derived from known active 5-amino-4-hydroxyquinazoline derivatives can be used as a 3D query to rapidly screen large databases for compounds that match these spatial and chemical requirements.[7]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For a 5-amino-4-hydroxyquinazoline library, a 3D-QSAR model can predict the activity of unsynthesized derivatives, guiding the design of more potent analogs.[9]

Advantages:

  • Does not require a high-resolution protein structure.

  • Computationally less expensive and faster for screening very large databases.

Limitations:

  • Dependent on the availability and diversity of known active compounds.

  • May not identify novel scaffolds with different binding modes.

Workflow 2: Structure-Based Virtual Screening

When the 3D structure of the target protein is available, a structure-based approach offers a more direct and detailed assessment of potential ligand-protein interactions.[10]

Key Methodologies:

  • Molecular Docking: This is the cornerstone of structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically represented by a docking score or binding energy.[11] Various docking programs, such as AutoDock Vina and Glide, employ different algorithms and scoring functions, which can influence the results.[12][13]

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed on the most promising ligand-protein complexes to assess their stability and dynamic behavior over time.[11] This provides a more realistic representation of the binding event in a simulated physiological environment.[14]

Advantages:

  • Provides detailed insights into the binding mode and key interactions.

  • Can identify novel chemical scaffolds that fit the target's binding site.

Limitations:

  • Requires a high-quality 3D structure of the target protein.

  • Computationally more intensive and time-consuming than ligand-based methods.

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity of your in silico screening campaign, it is crucial to follow validated and reproducible protocols. Below are detailed methodologies for a structure-based virtual screening workflow, which is highly relevant for targeting well-characterized proteins like kinases with a 5-amino-4-hydroxyquinazoline library.

Protocol 1: Preparation of the 5-Amino-4-hydroxyquinazoline Library
  • Library Acquisition and Formatting: Obtain the 3D structures of the 5-amino-4-hydroxyquinazoline derivatives. These can be sourced from chemical databases like PubChem or ZINC, or generated using chemical drawing software.[5][6] Ensure all molecules are in a standardized format (e.g., SDF or MOL2).

  • Ligand Preparation:

    • Protonation States: Assign correct protonation states at a physiological pH (e.g., 7.4) using tools like LigPrep (Schrödinger) or Open Babel. This is critical as the charge of a molecule influences its interactions.

    • Tautomeric and Stereochemical Enumeration: Generate all possible tautomers and stereoisomers for each compound to ensure a comprehensive sampling of the chemical space.

    • Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field (e.g., OPLS, MMFF94).

Protocol 2: Target Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand similar to the quinazoline scaffold.

  • Protein Preparation:

    • Remove Water and Heteroatoms: Delete all water molecules and other non-essential heteroatoms from the PDB file.

    • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the local microenvironment.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Protocol 3: Molecular Docking and Scoring
  • Binding Site Definition: Define the binding site (or "grid box") on the target protein. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Execution: Dock the prepared 5-amino-4-hydroxyquinazoline library into the defined binding site using a chosen docking program (e.g., AutoDock Vina, Glide).[12] The program will generate multiple binding poses for each ligand.

  • Scoring and Ranking: The docking program will assign a score to each pose, representing the predicted binding affinity.[15] Rank the compounds in the library based on their best docking scores.

Protocol 4: Post-Docking Analysis and Refinement
  • Visual Inspection: Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions with key residues in the binding site. Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Molecular Dynamics (MD) Simulations: For a select number of the most promising candidates, perform MD simulations to evaluate the stability of the ligand-protein complex over a period of nanoseconds.[11][14]

  • ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds using computational models.[16][17] This helps to filter out candidates with poor pharmacokinetic profiles early in the discovery process.[6]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in structured tables.

Table 1: Comparative Docking Performance of Top 5-Amino-4-hydroxyquinazoline Hits

Compound IDDocking Score (kcal/mol)Glide Energy (kcal/mol)Key Interacting ResiduesPredicted ADMET Violations
AQZ-001 -9.8-75.2MET793, LYS745, ASP8550
AQZ-002 -9.5-72.8MET793, CYS797, LEU8441 (Low GI Absorption)
AQZ-003 -9.2-70.1MET793, LYS745, THR8540
Reference -7.5-60.5MET793, LYS745, GLU7620

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagrams for Conceptual Clarity

Visual representations are invaluable for understanding complex workflows and biological pathways.

In_Silico_Screening_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_screening Virtual Screening & Analysis l1 5-Amino-4-hydroxyquinazoline Library l2 Protonation & Tautomer Generation l1->l2 l3 Energy Minimization l2->l3 s1 Molecular Docking l3->s1 p1 PDB Structure p2 Add Hydrogens & Assign Charges p1->p2 p3 Energy Minimization p2->p3 p3->s1 s2 Scoring & Ranking s1->s2 s3 Post-Docking Analysis (Visual Inspection, MD Simulations) s2->s3 s4 ADMET Prediction s3->s4 end end s4->end Hit Identification

Caption: A generalized workflow for structure-based virtual screening.

Conclusion and Future Perspectives

The in silico screening of a 5-amino-4-hydroxyquinazoline library is a powerful strategy for the identification of novel therapeutic candidates. By judiciously selecting and applying a combination of ligand-based and structure-based computational methods, researchers can efficiently navigate vast chemical spaces and prioritize compounds with a high likelihood of success. The workflows and protocols detailed in this guide provide a robust framework for conducting such studies with scientific rigor. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve, further solidifying the role of in silico screening as a cornerstone of modern drug discovery.

References

  • Comparative in silico analysis identifies potent natural and synthetic peptide candidates for targeting SARS-CoV-2 viral proteins - PubMed. (2025).
  • In silicoEvaluation of 2,4-diaminoquinazoline Derivatives as Possible Anticancer agents. (n.d.).
  • In Silico Screening of Semi-Synthesized Compounds as Potential Inhibitors for SARS-CoV-2 Papain-like Protease: Pharmacophoric Features, Molecular Docking, ADMET, Toxicity and DFT Studies - MDPI. (n.d.).
  • In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance - PMC - NIH. (n.d.).
  • In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold - PubMed Central. (n.d.).
  • Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - ResearchGate. (n.d.).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed. (2024).
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (n.d.).
  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery - PMC - PubMed Central. (2025).
  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC - PubMed Central. (n.d.).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation | ACS Omega. (2024).
  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed. (2024).
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.).
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - NIH. (n.d.).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. (n.d.).
  • 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors - Malaria World. (2023).
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019).
  • Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors - Der Pharma Chemica. (n.d.).
  • Rational Computational Study for New Kinase Inhibitors - Science Publishing Group. (n.d.).
  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives - Taylor & Francis. (n.d.).
  • Computer Aided Drug Designing in Medicinal Chemistry Quinazoline is an... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences. (n.d.).
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate. (n.d.).
  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed. (n.d.).
  • New Quinazolinone-1,2,4-Triazole Analogues: Synthesis, Anticancer Evaluation, Molecular Docking, and In Silico ADMET Prediction | Semantic Scholar. (n.d.).
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. (n.d.).
  • In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2 - ScienceOpen. (2024).
  • Introduction to Computational Drug Design & Target structure understanding - YouTube. (2020).
  • Scheme 2. Synthesis of 4-aminoquinazoline derivatives. - ResearchGate. (n.d.).

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